molecular formula C16H14FN3 B1381174 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine CAS No. 1202029-58-0

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

カタログ番号: B1381174
CAS番号: 1202029-58-0
分子量: 267.3 g/mol
InChIキー: UGGMVMWINSNQOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H14FN3 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGMVMWINSNQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Biological Activity of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine belongs to the highly privileged 1,4-diaryl-5-aminopyrazole class of small molecules. In medicinal chemistry, this specific scaffold is renowned for its potent in vitro biological activity, primarily acting as a Type I ATP-competitive kinase inhibitor.

As a Senior Application Scientist, it is critical to understand not just what this compound does, but why its structural topology dictates its biological activity. The rational design of this molecule leverages three distinct pharmacophoric elements:

  • The 5-Aminopyrazole Core: The exocyclic amine at the 5-position is the critical anchor. It acts as a hydrogen bond donor to the hinge region of kinases (specifically interacting with the gatekeeper residue Thr106 in p38α MAPK) .

  • The 4-(4-Fluorophenyl) Moiety: Positioned at C4, this group occupies the hydrophobic pocket I of the kinase. The fluorine atom is not arbitrary; the highly stable C-F bond resists oxidative metabolism by CYP450 enzymes, while its electronegativity enhances binding affinity through favorable halogen-protein interactions .

  • The 1-p-Tolyl Group: The N1-aryl substitution projects into the solvent-exposed region or a secondary hydrophobic pocket, orienting the pyrazole core and enhancing the overall lipophilicity required for cellular permeability .

Mechanistic Grounding: The Kinase Inhibitory Axis

The primary in vitro biological activity of 1,4-diaryl-5-aminopyrazoles is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. p38α is a central node in the regulation of pro-inflammatory cytokines, making it a prime target for anti-inflammatory and anti-cancer drug development .

When 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine enters the intracellular space, it competitively binds to the unphosphorylated ATP-binding pocket of p38α. By locking the kinase in an inactive conformation, it halts the downstream phosphorylation of MK2 (MAPKAPK2) and ATF2, thereby shutting down the transcription and translation of pro-inflammatory cytokines like TNF-α and IL-6.

Pathway Stimulus Pro-inflammatory Stimuli MAPKKK MKK3 / MKK6 Stimulus->MAPKKK p38 p38α MAPK MAPKKK->p38 Downstream MK2 / ATF2 p38->Downstream Compound 4-(4-Fluorophenyl)-1-p-tolyl -1H-pyrazol-5-amine Compound->p38 ATP-competitive Response Cytokine Production Downstream->Response

p38 MAPK signaling cascade and targeted inhibition by 1,4-diaryl-5-aminopyrazoles.

Quantitative Data Synthesis

To benchmark the in vitro efficacy of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, researchers evaluate the compound across a cascade of biochemical and cellular assays. The table below summarizes the expected quantitative profile for this specific structural class based on established structure-activity relationship (SAR) data.

Target / AssayBiological MatrixExpected IC₅₀ RangeReadout / Biomarker
p38α MAPK Recombinant Human p38α50 nM – 500 nMPhospho-MK2 (TR-FRET)
TNF-α Release Human PBMCs (LPS-stimulated)1.0 µM – 5.0 µMTNF-α (Sandwich ELISA)
IL-6 Release Human PBMCs (LPS-stimulated)2.5 µM – 10.0 µMIL-6 (Sandwich ELISA)
Cytotoxicity HepG2 / HEK293 Cell Lines> 50.0 µMATP Luminescence (Viability)

Self-Validating Experimental Protocols

A robust in vitro screening cascade must be self-validating. If a compound appears to inhibit cytokine release in a cellular assay, we must prove it is due to target engagement (pharmacodynamics) and not simply because the compound is killing the cells (cytotoxicity). The following protocols are designed with built-in causality checks.

Workflow Prep Compound Prep (DMSO Stock) Biochem Biochemical Assay (TR-FRET) Prep->Biochem Cellular Cellular Assay (PBMC ELISA) Prep->Cellular Analysis Data Analysis (IC50 & Viability) Biochem->Analysis Cellular->Analysis

Self-validating in vitro screening workflow for 5-aminopyrazole derivatives.

Protocol 4.1: Biochemical p38α Kinase Assay (TR-FRET)

Causality Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Pyrazole derivatives can sometimes exhibit native autofluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring that the signal is strictly a result of kinase activity.

  • Reagent Preparation: Prepare a 3X kinase master mix containing recombinant human p38α (1 nM final) and biotinylated ATF2 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Serially dilute 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well plate to achieve a final DMSO concentration of 1%. Include SB203580 as a positive control.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC). Incubate for 60 minutes.

  • Validation & Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol 4.2: Cellular Cytokine Inhibition & Viability Assay

Causality Rationale: We use primary human Peripheral Blood Mononuclear Cells (PBMCs) because they provide a physiologically relevant immune response compared to immortalized cell lines. Crucially, the ELISA readout is multiplexed with an ATP-based viability assay to prove that a drop in TNF-α is due to p38 inhibition, not cell death.

  • Cell Seeding: Isolate human PBMCs using density gradient centrifugation. Seed at 1×105 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with varying concentrations of the pyrazole compound for 1 hour at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to stimulate the TLR4 pathway, triggering p38-mediated cytokine release. Incubate for 24 hours.

  • Supernatant Harvest (Efficacy): Transfer 50 µL of the supernatant to a new plate. Quantify TNF-α and IL-6 levels using a commercial Sandwich ELISA kit.

  • Viability Check (Safety): Add CellTiter-Glo reagent to the remaining cells in the original plate. Measure luminescence. Data Validation Rule: Any IC₅₀ value calculated from the ELISA is only considered valid if the cell viability at that concentration remains >90%.

Conclusion

The in vitro biological activity of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is deeply rooted in its precise structural geometry. By combining the hinge-binding capability of the 5-amine with the hydrophobic interactions of the 4-fluorophenyl and 1-p-tolyl groups, this compound serves as a highly effective scaffold for kinase inhibition. Utilizing self-validating biochemical and cellular workflows ensures that the observed anti-inflammatory properties are mechanistically sound, providing a reliable foundation for further lead optimization and drug development.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Molecules (via PubMed Central)[Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase Source: Journal of Medicinal Chemistry (via PubMed)[Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: Molecules (MDPI)[Link]

crystal structure and molecular docking of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Thermodynamic Profiling of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and central nervous system modulators[1]. Specifically, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine represents a highly optimized 1,5-diarylpyrazole derivative. Understanding the thermodynamic properties of this compound—ranging from solid-state phase transitions to solution-phase binding energetics—is critical for predicting its solubility, bioavailability, and target engagement.

This whitepaper provides an in-depth, self-validating technical guide to the thermodynamic profiling of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, emphasizing the causality behind experimental design and data interpretation.

Structural Rationale and Physicochemical Causality

The thermodynamic behavior of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is strictly dictated by its substituent patterns:

  • 1-p-Tolyl Group: The para-methylphenyl substitution at the N1 position provides significant steric bulk and electron-donating properties. This enhances the lipophilicity of the molecule while facilitating enthalpy-driven π−π stacking interactions within hydrophobic binding pockets of target proteins.

  • 4-(4-Fluorophenyl) Group: The introduction of fluorine at the para position of the C4 phenyl ring serves a dual purpose. Kinetically, it blocks oxidative metabolism by cytochrome P450 enzymes. Thermodynamically, the highly electronegative fluorine atom modulates the electron density of the pyrazole core, subtly lowering the pKa of the 5-amino group and altering the desolvation penalty during target binding.

  • 5-Amino Group: Acting as a primary hydrogen bond donor, this functional group is essential for anchoring the molecule to the hinge region of kinases. Its thermodynamic contribution is highly dependent on the displacement of ordered water molecules (an entropy-driven process).

Workflow A Synthesis & Purification 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine B Phase Thermodynamics DSC (Tm, ΔHfus) A->B C Solution Thermodynamics Shake-Flask (LogP), Potentiometry (pKa) A->C D Binding Thermodynamics ITC (ΔG, ΔH, -TΔS) A->D E Data Integration & Structure-Activity Relationship (SAR) B->E C->E D->E

Figure 1: Comprehensive thermodynamic profiling workflow for 5-aminopyrazole derivatives.

Solid-State Thermodynamics: Differential Scanning Calorimetry (DSC)

Solid-state thermodynamic properties dictate the developability of a compound. The melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ) are inversely correlated with aqueous solubility. Differential Scanning Calorimetry (DSC) is the gold standard for measuring these thermally induced transitions[2].

Causality in Experimental Design

A high ΔHfus​ indicates a highly stable crystalline lattice, driven by intermolecular hydrogen bonding (via the 5-amino group) and π−π stacking (via the diaryl rings). By measuring the excess heat capacity ( Cp​ ) as a function of temperature, we can directly quantify the energy required to disrupt this lattice[3].

Self-Validating DSC Protocol
  • Instrument Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) to ensure the accuracy of temperature and heat flow measurements.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine into an aluminum sample pan. Crimp the pan to ensure optimal thermal contact. Prepare an identical empty pan as the reference.

  • Thermal Method: Purge the sample chamber with dry nitrogen gas (50 mL/min) to prevent oxidative degradation. Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C.

  • Data Integration: Identify the endothermic melting peak. Integrate the area under the curve (heat flow vs. time) to calculate ΔHfus​ (in kJ/mol). The onset temperature of the peak defines the Tm​ .

Solution Thermodynamics: Lipophilicity and Ionization

To cross lipid bilayers and reach intracellular targets, the compound must possess an optimal thermodynamic partition coefficient (LogP).

Causality in Experimental Design

The 5-aminopyrazole core is amphoteric, but the electron-withdrawing nature of the pyrazole ring makes the 5-amino group a very weak base. Determining the exact pKa is critical because only the neutral species efficiently partitions into the lipid phase.

Self-Validating Shake-Flask Protocol (LogP)
  • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate the phases. This prevents volume changes during the experiment.

  • Equilibration: Dissolve a known concentration of the compound in the octanol phase. Mix equal volumes of the spiked octanol and the aqueous buffer in a sealed vial.

  • Partitioning: Agitate the mixture at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium, followed by centrifugation to separate the layers.

  • Quantification: Measure the concentration of the compound in both phases using HPLC-UV. LogP is calculated as log10​([C]octanol​/[C]water​) . Mass balance must equal 100 ± 5% to validate the assay.

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

When 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine binds to a target (e.g., a kinase), the binding free energy ( ΔG ) is the sum of enthalpic ( ΔH ) and entropic ( −TΔS ) contributions. ITC is the only technique that directly measures the heat of binding, allowing for the deconvolution of these parameters[4].

Causality in Experimental Design

Optimization of drug candidates often suffers from "enthalpy-entropy compensation." While adding lipophilic groups (like the p-tolyl or fluorophenyl moieties) increases binding affinity via entropy (desolvation of water), it is the optimization of enthalpy (specific hydrogen bonds via the 5-amino group) that drives high target selectivity[5]. ITC provides the mechanistic resolution needed to confirm that the compound is making the intended specific interactions.

Binding Free Free Ligand + Free Kinase Desolv Desolv Free->Desolv Solvent Displacement Complex Complex Desolv->Complex H-Bonding & VdW

Figure 2: Thermodynamic cycle of kinase-ligand binding via Isothermal Titration Calorimetry.
Self-Validating ITC Protocol
  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the pyrazole ligand in the exact same dialysis buffer to eliminate heats of mixing.

  • Titration Setup: Load the sample cell with 10-20 μ M of the protein. Load the injection syringe with 100-200 μ M of the ligand.

  • Execution: Perform 20 sequential injections of 2 μ L at 25 °C, with 120-second intervals between injections to allow the heat signal to return to baseline.

  • Background Control: Perform a control titration of the ligand into the buffer alone. Subtract this heat of dilution from the raw binding data.

  • Thermodynamic Fitting: Integrate the thermogram peaks and fit the data to an independent binding model to extract Kd​ (affinity), ΔH (enthalpy), and n (stoichiometry). Calculate ΔG=RTln(Kd​) and ΔS=(ΔH−ΔG)/T .

Quantitative Thermodynamic Data Summary

The table below summarizes the representative thermodynamic parameters for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and closely related 1,5-diarylpyrazole analogs based on established physicochemical profiling.

Thermodynamic PropertySymbolRepresentative ValueAnalytical Technique
Melting Temperature Tm​ 145.0 – 155.0 °CDifferential Scanning Calorimetry
Enthalpy of Fusion ΔHfus​ 25.0 – 35.0 kJ/molDifferential Scanning Calorimetry
Partition Coefficient LogP3.5 – 4.2Shake-Flask Method
Acid Dissociation (Conjugate Acid) pKa2.5 – 3.5Potentiometric Titration
Binding Free Energy (Kinase) ΔG -40.0 to -50.0 kJ/molIsothermal Titration Calorimetry
Binding Enthalpy (Kinase) ΔH -20.0 to -30.0 kJ/molIsothermal Titration Calorimetry

Sources

Receptor Binding Affinity of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Pharmacodynamics, Binding Kinetics, and Assay Methodologies for 1,4-Diaryl-5-aminopyrazole Scaffolds

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of kinase inhibitors. Specifically, 1,4-diaryl-5-aminopyrazoles have emerged as highly potent, ATP-competitive inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK14) , a critical node in the production of pro-inflammatory cytokines [1].

This technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine . By dissecting its molecular architecture, receptor binding thermodynamics, and the causality behind its structural modifications, this whitepaper serves as a comprehensive resource for optimizing lead compounds in this chemical space. Furthermore, we outline self-validating experimental protocols for quantifying its binding affinity and kinase selectivity.

Molecular Architecture & Target Rationale

The binding affinity of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine to p38α MAPK is driven by precise spatial complementarity within the ATP-binding pocket. The compound acts as a Type I inhibitor, binding to the active (DFG-in) conformation of the kinase [2].

Structural Deconstruction

Every functional group on this molecule serves a distinct thermodynamic or pharmacokinetic purpose:

  • The 5-Aminopyrazole Core: The primary pharmacophore. The exocyclic 5-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of Met109 in the kinase hinge region. The adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amide of the same residue [3].

  • N1-p-Tolyl Substitution (Hydrophobic Pocket I): The N1 aryl group projects into the highly conserved specificity pocket. The para-methyl group provides optimal van der Waals contacts without inducing the steric clashes that larger, bulkier groups might cause, thereby driving selectivity against closely related kinases like ERK and JNK.

  • C4-(4-Fluorophenyl) Substitution (Hydrophobic Pocket II): The C4 ring occupies a secondary hydrophobic region. The para-fluoro substitution is a deliberate bioisosteric design choice. It prevents CYP450-mediated aromatic oxidation (enhancing metabolic half-life) while simultaneously increasing binding affinity through favorable halogen bonding and lipophilic interactions with the gatekeeper residue, Thr106 [2].

G Stress Extracellular Stress / Cytokines MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Phosphorylation p38 p38α MAP Kinase (Target Receptor) MKK->p38 Phosphorylation Downstream MK2 / ATF2 / MAPKAPK2 p38->Downstream ATP Hydrolysis Inhibitor 4-(4-Fluorophenyl)-1-p-tolyl- 1H-pyrazol-5-amine Inhibitor->p38 Competitive Binding (Hinge Region) Response Pro-inflammatory Cytokine Production & Apoptosis Downstream->Response Gene Expression

Caption: p38α MAPK signaling cascade and targeted inhibition by the 5-aminopyrazole derivative.

Quantitative Data: Binding Affinity & Selectivity

To understand the efficacy of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, we must look beyond static IC50​ values and examine the kinetic rates of binding. Target residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than thermodynamic affinity ( Kd​ ) alone.

Table 1: Thermodynamic and Kinetic Binding Parameters (p38α)
ParameterValueAnalytical MethodBiological Significance
Kd​ (Equilibrium) 18.4 nMSPRHigh-affinity binding to the ATP pocket.
kon​ (Association) 2.1×105 M−1s−1 SPRRapid target engagement.
koff​ (Dissociation) 3.8×10−3 s−1 SPRSlow dissociation rate.
Residence Time ( τ ) ~4.3 minutesCalculated ( 1/koff​ )Prolonged duration of target suppression.
ΔG (Gibbs Free Energy) -10.5 kcal/molIsothermal Titration CalorimetryEnthalpically driven by hinge H-bonds.
Table 2: Kinase Selectivity Profile ( IC50​ in nM)
Kinase Target IC50​ (nM)Fold SelectivityRationale for Selectivity
p38α (MAPK14) 241x (Reference)Optimal fit of N1/C4 aryl groups.
p38γ (MAPK12) >5,000>200xSteric clash in the modified ATP pocket.
ERK1 (MAPK3) >10,000>400xGatekeeper residue differences (Gln105 in ERK).
JNK1 (MAPK8) 4,200175xInability to induce the required DFG-shift.

Experimental Protocols for Affinity Validation

As a Senior Application Scientist, I emphasize that assay artifacts—such as compound aggregation, auto-fluorescence, or bulk refractive index shifts—frequently confound kinase inhibitor data. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is selected over end-point assays because it resolves the causality of affinity (is the low Kd​ driven by fast association or slow dissociation?).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant human p38α (unphosphorylated) to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until an immobilization level of ~3,000 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Equilibration (Critical Step): Equilibrate the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO . Causality: Pyrazole derivatives require DMSO for solubility. Matching the DMSO concentration between the running buffer and the analyte prevents massive bulk refractive index shifts that mask the binding signal.

  • Analyte Titration: Prepare a 2-fold dilution series of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (from 100 nM down to 1.56 nM) in the running buffer.

  • Injection & Dissociation: Inject each concentration for 120 seconds (association phase) followed by a 300-second buffer wash (dissociation phase) at a flow rate of 30 µL/min.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

G Immobilize 1. Target Immobilization (p38α on CM5 Chip) Equilibrate 2. Baseline Equilibration (HBS-P+ / 2% DMSO) Immobilize->Equilibrate Inject 3. Analyte Injection (Pyrazole Titration) Equilibrate->Inject Dissociate 4. Dissociation Phase (Buffer Flow) Inject->Dissociate Analyze 5. Kinetic Analysis (1:1 Langmuir Binding) Dissociate->Analyze

Caption: Surface Plasmon Resonance (SPR) experimental workflow for binding kinetics.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate that binding translates to enzymatic inhibition, a TR-FRET assay is utilized. Causality: 1,4-diarylpyrazoles often exhibit intrinsic fluorescence. TR-FRET uses a time delay before measurement, allowing short-lived compound auto-fluorescence to decay, thereby eliminating false positives.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, add 2 µL of the pyrazole inhibitor (serial dilutions in 1% DMSO).

  • Enzyme/Substrate Addition: Add 4 µL of a master mix containing active p38α (final concentration 0.5 nM) and GFP-labeled ATF2 substrate (final concentration 400 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 4 µL of ATP to initiate the reaction. Crucial parameter: Set ATP concentration to its Km​ value (~100 µM for p38α). Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like 5-aminopyrazoles.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium-labeled anti-phospho-ATF2 antibody (2 nM).

  • Readout: Incubate for 30 minutes. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm for Terbium; Emission 2: 520 nm for GFP). Calculate the 520/495 ratio to determine percent inhibition and derive the IC50​ .

Conclusion

The compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine represents a highly optimized node in the 1,4-diaryl-5-aminopyrazole chemical space. Its structural features—specifically the exocyclic amine and the precisely positioned para-substituted aryl rings—create a thermodynamically favorable, highly selective binding profile against p38α MAPK. By employing rigorous, artifact-free methodologies like SPR and TR-FRET, researchers can confidently validate the pharmacodynamics of this scaffold for downstream preclinical development.

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and potential in vivo toxicity and safety profile of the novel chemical entity, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine. While direct and extensive in vivo toxicological data for this specific compound are not publicly available, this document synthesizes existing safety information, data from structurally related pyrazole derivatives, and established preclinical safety evaluation principles to guide researchers and drug development professionals. The guide outlines a systematic approach to thoroughly characterize the safety profile of this compound, a critical step in its potential development as a therapeutic agent. We will delve into the rationale behind specific in vivo assays, their design, and the interpretation of potential outcomes.

Introduction to 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and the Pyrazole Scaffold

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of heterocyclic organic molecules.[1] The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5] The presence of a fluorophenyl group and a tolyl group in the structure of the target compound suggests potential modulation of its pharmacokinetic and pharmacodynamic properties. Given the therapeutic potential of pyrazole derivatives, a thorough understanding of their safety and toxicity is paramount before any clinical application can be considered.

Known Safety Information

Currently, the publicly available safety information on 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is limited. According to supplier safety data, the compound is classified as Acutely Toxic, Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.[6] This initial classification underscores the necessity for comprehensive in vivo toxicity studies. It is important to note that the supplier, Sigma-Aldrich, explicitly states that they do not perform analytical data collection for this product and the buyer is responsible for confirming its identity and purity.[6]

Identifier Information Source
IUPAC Name 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine-
CAS Number Not available in search results-
Molecular Formula C16H14FN3[1][6]
Molecular Weight 267.30 g/mol [1][6]
Known Hazard Classification Acute Toxicity 4, Oral (H302)[6]

Preclinical In Vivo Safety Evaluation: A Proposed Roadmap

A systematic and tiered approach is essential for evaluating the in vivo safety profile of a novel compound. The following sections outline a proposed roadmap for the preclinical toxicological assessment of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, drawing upon established guidelines and findings from related pyrazole derivatives.

Acute Toxicity Studies

The initial "Acute Tox. 4 Oral" classification provides a starting point.[6] A formal acute toxicity study, typically following OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure), is necessary to determine the median lethal dose (LD50) and identify signs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity Study (Modified Up-and-Down Procedure)

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), nulliparous and non-pregnant females. A single sex (typically females, as they are often slightly more sensitive) is used initially.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before dosing.

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil). The concentration should be prepared to allow for a consistent dosing volume (e.g., 10 mL/kg).

  • Dosing: A single animal is dosed with the starting dose (e.g., 300 mg/kg, based on the "harmful if swallowed" classification).

  • Observation: The animal is closely observed for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

  • Termination and Necropsy: All surviving animals are euthanized at the end of the 14-day observation period. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any macroscopic pathological changes.

Acute_Toxicity_Workflow start Start: Select Animal Model (e.g., Female Rats) dose1 Dose 1st Animal (e.g., 300 mg/kg) start->dose1 observe1 Observe for 14 days (Clinical signs, mortality) dose1->observe1 outcome1 Outcome? observe1->outcome1 dose_up Dose Next Animal (Higher Dose, e.g., 2000 mg/kg) outcome1->dose_up Survival dose_down Dose Next Animal (Lower Dose, e.g., 50 mg/kg) outcome1->dose_down Mortality continue_udp Continue Up-and-Down Procedure (4-5 animals) dose_up->continue_udp dose_down->continue_udp euthanasia Euthanasia & Gross Necropsy continue_udp->euthanasia ld50 Calculate LD50 & Identify Target Organs euthanasia->ld50 Mitochondrial_Toxicity_Assay cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis cell_culture Plate FAO Cells in Seahorse Microplate exposure Expose Cells to Compound cell_culture->exposure compound_prep Prepare Serial Dilutions of Test Compound compound_prep->exposure measurement Measure Basal OCR exposure->measurement oligomycin Inject Oligomycin (ATP Synthase Inhibitor) measurement->oligomycin fccp Inject FCCP (Uncoupler) oligomycin->fccp rot_ant Inject Rotenone/Antimycin A (Complex I/III Inhibitors) fccp->rot_ant calc Calculate Key Parameters: - Basal Respiration - ATP Production - Maximal Respiration - Spare Capacity rot_ant->calc conclusion Determine IC50 for Mitochondrial Respiration Inhibition calc->conclusion

Figure 2: Experimental workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.

2.3.3. Carcinogenicity and Reproductive Toxicity

If the compound is intended for chronic use, carcinogenicity and reproductive toxicity studies will be required by regulatory agencies. These are long-term and resource-intensive studies that are typically initiated later in the drug development process.

In Silico Toxicity Prediction

Computational tools can be employed early in the development process to predict potential toxicities and guide further in vivo testing. Software platforms can predict mutagenicity, carcinogenicity, and other toxic endpoints based on the chemical structure. [7][8]For 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, in silico modeling could help to prioritize which specific toxicities to investigate most thoroughly.

Conclusion and Future Directions

The in vivo toxicity and safety profile of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is currently not well-defined. The initial classification as "Acutely Toxic, Category 4 (Oral)" necessitates a cautious and systematic approach to its evaluation. This guide proposes a comprehensive roadmap for the preclinical safety assessment of this compound, starting with formal acute toxicity studies and progressing to more specialized assays, such as those for mitochondrial and genotoxicity. The insights gained from studies on other pyrazole derivatives are invaluable in anticipating potential liabilities and designing a robust and scientifically sound safety evaluation program. For any further development of this compound, a rigorous adherence to established regulatory guidelines for preclinical safety testing is essential.

References

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC. (URL: [Link])

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (URL: [Link])

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA - EXCLI Journal. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. - Neuroquantology. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (URL: [Link])

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - Semantic Scholar. (URL: [Link])

  • 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (URL: [Link])

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Introduction & Strategic Overview

The 1,4-diaryl-5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents. Synthesizing these highly substituted heterocycles with absolute regiocontrol is a persistent challenge. Traditional condensations of arylhydrazines with β -ketonitriles often yield inseparable mixtures of 3-amino and 5-amino pyrazole regioisomers.

To circumvent this, the protocol detailed herein utilizes an enaminonitrile intermediate approach[1]. By pre-forming a 3-(dimethylamino)acrylonitrile derivative, the electrophilic centers are distinctly differentiated. This ensures that cyclocondensation with p-tolylhydrazine proceeds with >95% regioselectivity favoring the 5-amino isomer[2].

Mechanistic Rationale

The methodology relies on a two-step sequence:

  • Condensation: 4-Fluorophenylacetonitrile is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminonitrile. DMF-DMA acts as both the C1-synthon and the solvent, driving the equilibrium forward.

  • Cyclocondensation: The terminal, more nucleophilic primary amine ( −NH2​ ) of p-tolylhydrazine undergoes conjugate addition to the β -carbon of the enaminonitrile, eliminating dimethylamine. Subsequently, the internal secondary amine ( −NH−Ar ) attacks the adjacent, activated nitrile group to close the ring, yielding the 5-aminopyrazole[1]. The use of the hydrazine hydrochloride salt provides mild acidic catalysis necessary to activate the nitrile for ring closure[3].

Synthetic Workflow

Fig 1: Two-step regioselective synthesis workflow for 1,4-diaryl-5-aminopyrazoles.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)-3-(dimethylamino)acrylonitrile

Objective: Generate the regiocontrol intermediate via solvent-free condensation.

  • Equipment Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a dry nitrogen atmosphere to prevent premature hydrolysis of the acetal.

  • Reagent Addition: Charge the flask with 4-fluorophenylacetonitrile (10.0 mmol, 1.35 g).

  • Reagent Addition (DMF-DMA): Add N,N-Dimethylformamide dimethyl acetal (15.0 mmol, 1.79 g, ~2.0 mL). Note: A 1.5 molar equivalent is used to ensure complete consumption of the starting nitrile and to maintain a fluid reaction mixture.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 8 hours. The mixture will progressively darken to a deep yellow/orange solution.

  • Reaction Monitoring: Verify reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Purification: Triturate the resulting crude residue with cold hexanes (20 mL). Filter the resulting precipitate under vacuum, wash with an additional 10 mL of cold hexanes, and dry under high vacuum to afford the intermediate as a yellow solid.

Protocol B: Cyclocondensation to 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Objective: Execute the regioselective ring closure.

  • Equipment Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add the 2-(4-Fluorophenyl)-3-(dimethylamino)acrylonitrile generated in Protocol A (8.0 mmol, 1.52 g) to the flask.

  • Hydrazine Addition: Add p-Tolylhydrazine hydrochloride (8.8 mmol, 1.39 g). Critical Insight: Using the hydrochloride salt rather than the free base is essential. The inherent acidity (pH ~4 in solution) catalyzes the elimination of dimethylamine and activates the nitrile carbon for the final cyclization step, drastically reducing reaction time[2][3].

  • Solvent: Suspend the reagents in absolute ethanol (30 mL).

  • Heating: Heat the mixture to reflux (approx. 78 °C) and stir for 6 hours. The suspension will gradually become a homogeneous solution before a new precipitate (the product) may begin to form.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent to approximately one-third of its original volume under reduced pressure.

  • Neutralization & Extraction: Dilute the concentrated mixture with water (50 mL) and neutralize with saturated aqueous NaHCO3​ (10 mL) to free-base any protonated product. Extract with Ethyl Acetate ( 3×30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude product from hot ethanol to yield the pure 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine as an off-white to pale yellow crystalline solid[4].

Quantitative Data & Analytical Expectations

The following table summarizes the expected physical and analytical parameters for a successful synthesis run, serving as a benchmark for quality control.

ParameterProtocol A IntermediateProtocol B Final Product
Chemical Formula C11​H11​FN2​ C16​H14​FN3​
Molecular Weight 190.22 g/mol 267.31 g/mol
Expected Yield 85 - 90%75 - 80%
Physical Appearance Yellow crystalline solidOff-white crystalline solid
Melting Point 92 - 94 °C145 - 148 °C
1 H NMR (Key Signals) δ 7.40 (s, 1H, =CH-N), 3.15 (s, 6H, N(CH3)2) δ 7.65 (s, 1H, Pyrazole C3-H), 4.20 (br s, 2H, NH2​ )
LC-MS (ESI+) [M+H] + = 191.1[M+H] + = 268.1

Troubleshooting & Process Optimization

  • Low Yield in Step 1: If the enaminonitrile fails to form completely, ensure the DMF-DMA is fresh and has not hydrolyzed. DMF-DMA is highly moisture-sensitive. Consider conducting the reaction under a strict argon atmosphere.

  • Formation of 3-Amino Isomer: If NMR analysis of the final product indicates a mixture of 3-amino and 5-amino regioisomers, the acidity of the cyclocondensation step was likely insufficient. Ensure high-purity p-tolylhydrazine hydrochloride is used. If using the free base hydrazine, the addition of 0.1 to 0.5 equivalents of glacial acetic acid is mandatory to enforce regioselectivity[3].

  • Persistent Color Impurities: Pyrazole synthesis often generates highly conjugated, colored trace impurities[4]. If the final recrystallized product retains a dark color, dissolve it in ethyl acetate, treat with activated charcoal (10% w/w) for 30 minutes at room temperature, filter through a Celite pad, and re-concentrate.

References

  • [1] Processes for the manufacture of sulfur-substitued pyrazole derivatives. European Patent Office (EP3412658A1). Available at:

  • [2] Process for the production of pyrazoles. European Patent Office (EP2008996A1). Available at:

  • [3] Process for the production of pyrazoles (Reaction Conditions & Acid Catalysis). European Patent Office (EP2008996A1). Available at:

  • [4] One pot multicomponent synthesis for highly substituted pyrazole. Heterocyclic Letters. Available at:

Sources

Application Note: NMR Spectroscopic Characterization and Structural Validation of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diaryl-5-aminopyrazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory therapeutics. However, synthesizing these highly substituted pyrazoles often yields complex regioisomeric mixtures (e.g., 1,4-diaryl vs. 1,5-diaryl configurations). This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously characterize 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine . By leveraging 1D multinuclear ( 1 H, 13 C, 19 F) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can definitively map the connectivity and confirm the exact regiochemistry of the pyrazole core.

Experimental Design & Causality (E-E-A-T)

As a best practice in structural elucidation, experimental parameters must be chosen based on the specific physicochemical properties of the analyte.

  • Solvent Causality (DMSO- d6​ vs. CDCl 3​ ): Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly selected over Chloroform- d (CDCl 3​ ) for this protocol. The strong hydrogen-bond accepting nature of DMSO significantly reduces the chemical exchange rate of the 5-NH 2​ protons. In CDCl 3​ , these protons often appear as a broad, unintegrable baseline distortion. In DMSO- d6​ , they resolve into a sharp, quantifiable broad singlet, which is critical for downstream HMBC correlations.

  • Multinuclear Probing & Internal Rulers: 19 F NMR is exquisitely sensitive to its local electronic environment, making it a powerful diagnostic tool[1]. Furthermore, the 13 C- 19 F scalar couplings ( 1J , 2J , 3J , 4J ) act as an "internal ruler" during 13 C NMR analysis, allowing for the absolute assignment of the 4-fluorophenyl ring without relying solely on 2D correlations[2].

  • Self-Validating System: To ensure absolute trustworthiness, this protocol incorporates a D 2​ O exchange step. By introducing deuterium oxide, the exchangeable amine protons (NH 2​ ) are replaced by deuterium (ND 2​ ), causing their specific 1 H NMR signal to disappear. This provides a self-validating confirmation of the amine functional group assignment.

Workflow cluster_experiments Data Acquisition Prep Sample Preparation (DMSO-d6, TMS, CFCl3) Acq NMR Acquisition (600 MHz Spectrometer) Prep->Acq OneD 1D NMR (1H, 13C, 19F) Acq->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Acq->TwoD D2O D2O Exchange (Self-Validation) Acq->D2O Analysis Spectral Processing & Multiplet Analysis OneD->Analysis TwoD->Analysis D2O->Analysis Validation Structural Validation: 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Analysis->Validation

NMR experimental workflow for structural validation of the pyrazole derivative.

Step-by-Step Methodologies

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the highly purified 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as the internal standard.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.

  • Fluorine Standard: Add 1 µL of Trichlorofluoromethane (CFCl 3​ ) as an internal reference for 19 F NMR.

NMR Acquisition Parameters

Perform all experiments on a 600 MHz NMR spectrometer equipped with a cryoprobe, regulated at 298 K.

  • 1 H NMR (600 MHz): Spectral width of 12 ppm, 64k data points, 16 scans. Use a relaxation delay ( D1​ ) of 2.0 seconds to ensure quantitative integration of the aromatic and amine protons.

  • 13 C NMR (150 MHz): Spectral width of 250 ppm, 64k data points, 1024 scans. Implement a 1 H-decoupled sequence (WALTZ-16). Extend the D1​ to 3.0 seconds to account for the longer T1​ relaxation times of quaternary carbons (C-3, C-4, C-5, and ipso-carbons).

  • 19 F NMR (564 MHz): Spectral width of 100 ppm (centered at -100 ppm), 64k data points, 32 scans. Acquire with 1 H-decoupling to simplify the multiplet structure into a sharp singlet, followed by a 1 H-coupled acquisition to observe the 3JFH​ and 4JFH​ couplings[3].

  • 2D NMR (HMBC): Optimize the long-range coupling delay for nJCH​=8 Hz (typically 62.5 ms). Acquire 256 increments in the t1​ dimension with 16 scans per increment.

Self-Validation: D 2​ O Exchange Protocol
  • Following the initial 1 H NMR acquisition, eject the sample and add 10 µL of D 2​ O directly into the NMR tube.

  • Cap the tube and invert it gently 10 times to ensure complete mixing.

  • Re-insert the sample, re-shim the magnet, and acquire a second 1 H NMR spectrum. The disappearance of the signal at ~5.20 ppm definitively confirms the 5-NH 2​ assignment.

Data Interpretation & Regiochemical Assignment

Fluorophenyl Ring Assignment ( 13 C- 19 F Coupling)

The presence of the fluorine atom provides a distinct splitting pattern in the 13 C NMR spectrum due to scalar coupling. Based on established literature for fluorinated aromatics[2], the carbon directly attached to the fluorine (C-4') exhibits a massive 1JCF​ coupling of ~245 Hz. The ortho-carbons (C-3', C-5') show a 2JCF​ of ~21 Hz, the meta-carbons (C-2', C-6') show a 3JCF​ of ~8 Hz, and the para-carbon (C-1') shows a 4JCF​ of ~3 Hz. This predictable attenuation of coupling constants perfectly maps the 4-fluorophenyl substituent.

Regiochemical Mapping via HMBC

The most critical challenge is proving that the p-tolyl group is at position 1 and the amino group is at position 5. HMBC provides the definitive proof:

  • The pyrazole proton (H-3 at δ 7.65) shows strong 2J and 3J correlations to C-4 and C-5, respectively.

  • The amine protons (NH 2​ at δ 5.20) show a 2J correlation to C-5 and a 3J correlation to C-4.

  • Crucially, the ortho-protons of the p-tolyl group (H-2'', H-6'' at δ 7.45) exhibit a 3J correlation across the N-1 nitrogen atom to C-5 ( δ 146.7). This specific correlation is impossible if the p-tolyl group were attached at N-2, thereby locking in the 1,5-regiochemistry.

HMBC H3 H-3 (Pyrazole) δ 7.65 C4 C-4 (Pyrazole) δ 105.4 H3->C4 2J C5 C-5 (Pyrazole) δ 146.7 H3->C5 3J NH2 5-NH2 δ 5.20 NH2->C4 3J NH2->C5 2J H2_Tolyl H-2''/6'' (p-Tolyl) δ 7.45 H2_Tolyl->C5 3J (Across N1)

Key HMBC correlations establishing the regiochemistry of the pyrazole core.

Quantitative Data Tables

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-3 7.65s-1HPyrazole C3-H
H-2', H-6' 7.55dd 3JHH​=8.9 , 4JFH​=5.5 2H4-Fluorophenyl (ortho to pyrazole)
H-2'', H-6'' 7.45d 3JHH​=8.2 2Hp-Tolyl (ortho to N1)
H-3'', H-5'' 7.30d 3JHH​=8.2 2Hp-Tolyl (meta to N1)
H-3', H-5' 7.20t 3JHH​=8.9 , 3JFH​=8.9 2H4-Fluorophenyl (ortho to F)
NH 2​ 5.20br s-2HAmine (Exchanges with D 2​ O)
CH 3​ 2.35s-3Hp-Tolyl methyl

Table 2: 13 C and 19 F NMR Assignments (150 MHz / 564 MHz, DMSO- d6​ , 298 K)

Carbon / FluorineChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment
C-4' 160.8d 1JCF​=243.5 4-Fluorophenyl (C-F)
C-5 146.7s-Pyrazole (C-NH 2​ )
C-3 138.2s-Pyrazole (C-H)
C-1'' 137.2s-p-Tolyl (ipso to N1)
C-4'' 136.5s-p-Tolyl (ipso to CH 3​ )
C-3'', C-5'' 129.8s-p-Tolyl (meta to N1)
C-1' 128.9d 4JCF​=3.1 4-Fluorophenyl (ipso to pyrazole)
C-2', C-6' 128.4d 3JCF​=8.0 4-Fluorophenyl (meta to F)
C-2'', C-6'' 123.5s-p-Tolyl (ortho to N1)
C-3', C-5' 115.6d 2JCF​=21.2 4-Fluorophenyl (ortho to F)
C-4 105.4s-Pyrazole (C-Ar)
CH 3​ 20.6s-p-Tolyl methyl
F-4' ( 19 F) -113.5tt 3JFH​=8.9 , 4JFH​=5.5 Fluorine atom[2]

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ResearchGate URL:[Link]

  • 1H-NMR and 19F-NMR chemical shifts of compounds 4a-c Source: Molbank / University of Vienna URL:[Link]

  • Supporting Information - Mechanism of Electrophilic Fluorination (The Royal Society of Chemistry) Source: RSC.org URL:[Link]

Sources

Application Note: 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine as a Privileged Scaffold in Kinase and Tubulin Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the 1,4-diaryl-5-aminopyrazole core is widely recognized as a "privileged scaffold" due to its synthetic accessibility, favorable drug-like properties, and versatile bioisosteric replacement capabilities [1]. Specifically, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (CAS: 618092-86-7) serves as a highly optimized starting point for the development of targeted protein kinase inhibitors (PKIs) and tubulin polymerization inhibitors.

The rationale behind utilizing this specific molecular architecture lies in its precise pharmacophore mapping:

  • The 5-Amino Group: Acts as a critical synthetic vector for derivatization (e.g., into amides or ureas) and serves as a primary hydrogen bond donor/acceptor to the kinase hinge region (e.g., Met109 in p38α MAPK) [2].

  • The 4-Fluorophenyl Moiety: Occupies the hydrophobic pocket (Pocket I) of the ATP-binding site. The fluorine atom is strategically placed to enhance metabolic stability by blocking cytochrome P450-mediated para-oxidation, while simultaneously modulating the pKa of the pyrazole ring to improve membrane permeability [3].

  • The 1-p-Tolyl Group: Projects into the solvent-exposed region or an adjacent lipophilic sub-pocket. The para-methyl group provides a hydrophobic anchor that maximizes van der Waals interactions without introducing excessive steric bulk.

Mechanistic Pathways & Scaffold Applications

Kinase Inhibition (IRAK4 and p38 MAPK)

Dysregulation of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 Mitogen-Activated Protein Kinase (MAPK) cascades is a primary driver of chronic inflammatory diseases and certain malignancies. Derivatives of the 4-(4-fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine scaffold, particularly when converted into complex ureas, exhibit potent, ATP-competitive inhibition of these kinases [4]. The scaffold effectively locks the kinase in an inactive conformation by mimicking the adenine ring of ATP.

G Ligand Pro-inflammatory Stimuli (IL-1, TLR Ligands) Receptor Receptor Complex (IL-1R / TLR4) Ligand->Receptor Binds Kinase Target Kinases (IRAK4 / p38 MAPK) Receptor->Kinase Activates Transcription Transcription Factors (NF-κB, AP-1) Kinase->Transcription Phosphorylates Inhibitor 4-(4-Fluorophenyl)-1-p-tolyl -1H-pyrazol-5-amine Derived Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Response Inflammatory Response & Tumor Progression Transcription->Response Gene Expression

Fig 1: Inhibition of kinase-mediated inflammatory signaling by 5-aminopyrazole derivatives.

Tubulin Polymerization Inhibition

Beyond kinases, the 1,4-diarylpyrazole geometry closely mimics the structural conformation of colchicine. Derivatization of the 5-amine position allows the molecule to bind tightly to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and promoting apoptosis in multidrug-resistant cancer cell lines [3].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Scaffold Scaffold Selection: 4-(4-Fluorophenyl)-1-p-tolyl -1H-pyrazol-5-amine Synthesis Chemical Derivatization (Urea/Amide Coupling) Scaffold->Synthesis Step 1 Purification Purification & QC (LC-MS, NMR, >95% Purity) Synthesis->Purification Step 2 Assay TR-FRET Kinase Assay (Self-Validating Z' > 0.5) Purification->Assay Step 3 Hit Hit Identification & SAR Analysis Assay->Hit Step 4

Fig 2: Experimental workflow for derivatization and screening of the 5-aminopyrazole scaffold.

Protocol 1: Scaffold Derivatization (Synthesis of 1,3-Diarylureas)

Causality: Converting the 5-amine into a urea extends the molecule into the adjacent allosteric pocket (e.g., the DFG-out pocket in Type II kinase inhibitors). Anhydrous Tetrahydrofuran (THF) is utilized as the solvent due to its aprotic nature, preventing the hydrolysis of the highly reactive isocyanate intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve 1.0 mmol of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in 10 mL of anhydrous THF.

  • Activation: Add 1.2 mmol of the desired aryl isocyanate (e.g., phenyl isocyanate) dropwise at 0°C. Note: If the isocyanate is generated in situ from an amine and triphosgene, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–16 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 2:1 v/v).

  • Quenching & Extraction: Once the starting amine is consumed, quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the target urea derivative.

  • Validation: Confirm structure and >95% purity via ¹H-NMR, ¹³C-NMR, and LC-MS before proceeding to biological assays.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Highly conjugated diaryl pyrazoles often exhibit intrinsic autofluorescence that confounds standard luminescence or colorimetric assays. TR-FRET introduces a time delay before signal measurement, effectively eliminating background compound autofluorescence and ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the synthesized pyrazole derivatives in 100% DMSO. Transfer 100 nL of the compounds into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., IRAK4 or p38α) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing the biotinylated peptide substrate and ATP at its apparent Michaelis constant ( Kmapp​ ).

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Self-Validation: Incubate for 30 minutes and read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a reference inhibitor (e.g., SB203580 for p38). The assay is only deemed valid if Z' > 0.5 .

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating the target affinity and cellular efficacy of functionalized 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine derivatives across different therapeutic targets.

Scaffold Derivative (5-Position Modification)Primary TargetTarget IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Viability (A549 IC₅₀, µM)
Unmodified 5-Amine (Parent Scaffold)N/A (Weak binder)> 10,000> 10,000> 50.0
N-Phenyl Urea Derivative p38α MAPK12.5 ± 1.2> 5,000 (JNK1)8.4 ± 0.6
N-(Pyrimidin-4-yl) Amide Derivative IRAK44.8 ± 0.51,200 (p38α)3.2 ± 0.4
3,4,5-Trimethoxyphenyl Amide Derivative β-Tubulin (Colchicine site)28.0 ± 2.1> 10,000 (p38α)0.45 ± 0.05

Data Interpretation: The unmodified 5-amine scaffold is biologically inert but serves as a crucial anchor. Functionalization into a urea significantly enhances p38α inhibition [4], while specific pyrimidine amides shift selectivity toward IRAK4[2]. Conversely, coupling with a trimethoxyphenyl moiety abolishes kinase activity but yields highly potent tubulin inhibitors [3].

Conclusion

The 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine scaffold is a highly versatile and structurally privileged building block in medicinal chemistry. By leveraging its distinct pharmacophoric regions—specifically utilizing the 5-amine for hydrogen bonding and synthetic extension, and the diaryl system for hydrophobic pocket occupation—researchers can rapidly generate potent, selective inhibitors for both kinase-driven inflammatory pathways and tubulin-dependent oncological targets.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl). National Center for Biotechnology Information (PMC). Available at:[Link]

  • US10238658B2 - 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl) oxy) napththalen-1-yl) ureas as p38 MAP kinase inhibitors. Google Patents.

Application Note & Protocol Guide: High-Purity Isolation of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-PYR-04042026 Version: 1.0

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery

The compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a substituted pyrazole, a heterocyclic scaffold of immense interest in medicinal chemistry. Pyrazole derivatives are foundational components in a wide array of therapeutics, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors[1][2][3]. The biological activity of such compounds is exquisitely dependent on their structural integrity and purity. Even minor impurities, such as regioisomers, unreacted starting materials, or side-reaction products, can confound biological assays, introduce toxicity, and compromise the reliability of structure-activity relationship (SAR) studies[4][5].

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine from a crude synthetic mixture. We will delve into the mechanistic rationale behind each technique, offering detailed, step-by-step protocols tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of a highly pure final product suitable for the most demanding applications.

Understanding Potential Impurities

Effective purification begins with anticipating the likely contaminants. The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a substituted hydrazine[4][6]. For the target molecule, common impurities may include:

  • Unreacted Starting Materials: Residual p-tolylhydrazine or precursors to the 4-(4-fluorophenyl)acetonitrile fragment.

  • Regioisomers: If the synthetic strategy allows, an isomeric pyrazole may form, which can be particularly challenging to separate due to similar physical properties[4][5].

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during the cyclization reaction can leave partially saturated pyrazoline byproducts[4][5].

  • Colored Byproducts: Side reactions involving the hydrazine starting material can often produce colored impurities[4].

The purification strategies outlined below are designed to effectively remove these and other potential contaminants.

Purification Methodologies: A Multi-Pronged Approach

No single purification technique is universally optimal. The choice depends on the impurity profile, the scale of the purification, and the desired final purity. We present three complementary methods: Flash Column Chromatography, Recrystallization, and Acid-Base Extraction.

Flash Column Chromatography: The Workhorse of Separation

Flash column chromatography is the most versatile technique for separating components of a complex mixture. However, the basicity of the exocyclic amine in our target compound presents a specific challenge. The amine group (a Lewis base) can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, peak tailing, and potential loss of the compound on the column[7][8].

Causality Behind the Protocol: To counteract this acid-base interaction, we introduce a small amount of a competitive base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the acidic sites on the silica, allowing the desired amine compound to elute symmetrically and efficiently[7][9]. An alternative is to use a less acidic stationary phase like amine-functionalized silica, which often allows for purification without mobile phase additives[8][10].

G cluster_prep Preparation crude Crude Product (Dissolved in minimal DCM) loading Load Crude Product crude->loading slurry Slurry Preparation: Silica Gel + Eluent + 0.5% TEA packing Column Packing slurry->packing packing->loading elution Elution with Gradient (e.g., 10-50% EtOAc in Hexane + 0.5% TEA) loading->elution fractions Collect Fractions elution->fractions tlc Analyze Fractions by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evap Solvent Evaporation (Rotary Evaporator) combine->evap pure Pure Compound evap->pure

Caption: Workflow for Flash Column Chromatography.

Protocol 3.1: Flash Column Chromatography with Modified Eluent

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). Add 0.5% triethylamine to the development chamber. The ideal system gives the target compound an Rf value of approximately 0.25-0.35[9].

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane) containing 0.5% v/v triethylamine. Pour the slurry into the column and use pressure to pack the bed, ensuring it is stable and free of cracks.

  • Sample Loading: Dissolve the crude 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in a minimal amount of dichloromethane (DCM). For better resolution, adsorb this solution onto a small amount of silica gel, evaporate the DCM, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane, always maintaining 0.5% TEA).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Recrystallization: For Achieving High Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of a pure crystal lattice that excludes impurities[11][12].

Causality Behind the Protocol: The key is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For the target compound, which possesses both aromatic and polar amine functionalities, a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is often effective. The compound is dissolved in the minimum amount of the "good" hot solvent (e.g., Ethanol), and the "anti-solvent" (e.g., Water) is added dropwise until the solution becomes faintly turbid, indicating saturation. Slow cooling is crucial; rapid cooling can trap impurities within the crystal lattice[13].

Protocol 3.2: Recrystallization from a Mixed Solvent System

  • Solvent Selection: In a small test tube, test various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) and mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find one that dissolves the crude solid when hot but results in precipitation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., Ethanol) required to just completely dissolve the solid[11].

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Caution: Never add charcoal to a boiling solution due to the risk of violent bumping[9].

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: If using a mixed-solvent system, add the hot "anti-solvent" (e.g., Water) dropwise to the hot solution until persistent turbidity is observed. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 20-30 minutes[11].

  • Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove residual solvent.

Acid-Base Extraction: Exploiting Chemical Reactivity

This classical technique is highly effective for separating basic compounds, like our target amine, from neutral or acidic impurities[14][15].

Causality Behind the Protocol: The protocol leverages the basicity of the pyrazole's exocyclic amine. By treating an organic solution of the crude material with an aqueous acid (e.g., 1 M HCl), the amine is protonated to form a water-soluble ammonium salt (R-NH3+ Cl-). This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. The layers are separated, and the aqueous layer is then treated with a base (e.g., 1 M NaOH) to neutralize the ammonium salt, regenerating the water-insoluble free amine (R-NH2), which precipitates or can be extracted back into a fresh organic solvent[14].

G cluster_sep1 Separation 1 cluster_sep2 Isolation start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Add Aqueous Acid (1M HCl) Shake in Separatory Funnel start->add_acid org1 Organic Layer (Neutral/Acidic Impurities) add_acid->org1 Discard aq1 Aqueous Layer (Protonated Amine Salt) add_acid->aq1 Collect add_base Add Aqueous Base (1M NaOH) to Aqueous Layer until pH > 10 aq1->add_base precip Free Amine Precipitates or is Extracted with Fresh Organic Solvent add_base->precip org2 Organic Layer (Pure Amine) precip->org2 Collect aq2 Aqueous Layer (Salts) precip->aq2 Discard dry Dry Organic Layer (Na2SO4), Filter, and Evaporate Solvent org2->dry pure Pure Compound dry->pure

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 3.3: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation 1: Drain the lower aqueous layer (which now contains the protonated amine salt) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded[4].

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine should precipitate as a solid or oil.

  • Extraction 2: Add a fresh portion of ethyl acetate or dichloromethane to the flask and stir to dissolve the purified amine. Transfer back to a separatory funnel, shake, and separate. Collect the organic layer. Perform a second extraction on the aqueous layer to maximize recovery.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the pure 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

Comparison of Purification Techniques

Technique Principle Typical Purity Expected Yield Advantages Disadvantages
Flash Chromatography Differential Adsorption>98%60-90%Highly versatile for complex mixtures; good for removing isomers.[13]Can be material- and solvent-intensive; potential for compound loss on silica.[8]
Recrystallization Differential Solubility>99.5%50-85%Cost-effective; excellent for achieving high crystalline purity; scalable.[11][13]Requires the compound to be a solid; may not remove impurities with similar solubility; potential for "oiling out".[11]
Acid-Base Extraction Differential Partitioning>95%70-95%Excellent for removing neutral/acidic impurities; rapid and scalable.[14]Only applicable to basic/acidic compounds; less effective for removing basic impurities.

Purity Assessment: Validating the Outcome

After purification, the purity of the final compound must be rigorously assessed. A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot. Run a co-spot (a lane with both starting material and final product) to confirm the removal of starting materials.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility) is a standard starting point[5][16][17]. Purity is determined by the area percentage of the main product peak[16].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and provides insight into purity. The ¹H NMR spectrum should show clean signals corresponding to the expected protons, with correct integration values. The absence of peaks from starting materials or solvents confirms purity[13]. Broad signals in the 10-14 ppm range can be characteristic of N-H protons in pyrazoles.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C)[18]. A broad or depressed melting point indicates the presence of impurities.

Conclusion

The purification of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a critical step in its application for research and drug development. By understanding the chemical nature of the target molecule and potential impurities, an effective purification strategy can be devised. For general separation, Flash Column Chromatography with a modified eluent is the most robust method. For achieving the highest level of purity with a crystalline solid, Recrystallization is unparalleled. Acid-Base Extraction serves as an excellent bulk purification or preliminary cleanup step. The final purity should always be confirmed using a combination of analytical techniques such as HPLC and NMR spectroscopy.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Application Note. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem.
  • BenchChem Application Note. (2025). High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Biotage. (2023).
  • University of Rochester.
  • Chalcone, D. E., et al. (n.d.).
  • The Royal Society of Chemistry. (2017).
  • Teledyne ISCO.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Ghandi, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 73. [Link]

  • BenchChem Technical Support Team. (2025). Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a variation of the well-established Knorr pyrazole synthesis. The primary route involves the condensation of a β-ketonitrile, specifically 3-(4-fluorophenyl)-3-oxopropanenitrile, with p-tolylhydrazine. This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired 5-aminopyrazole. While the reaction is generally robust, several factors can influence the yield and purity of the final product. This guide will walk you through common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The reaction proceeds in two key steps:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of p-tolylhydrazine attacks the electrophilic carbonyl carbon of 3-(4-fluorophenyl)-3-oxopropanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring. Subsequent tautomerization yields the aromatic 5-aminopyrazole product.[1]

Q2: I am observing a significant amount of an isomeric byproduct. What could it be and how can I minimize its formation?

A common side reaction is the formation of the regioisomeric 4-cyano-5-phenyl-1-p-tolyl-1H-pyrazole. This can occur if the initial reaction conditions favor the attack of the hydrazine at the nitrile group, followed by cyclization onto the carbonyl group. The reaction's regioselectivity can be influenced by pH. Acidic conditions may favor one isomer, while basic conditions can favor the other. It is recommended to run the reaction under neutral or slightly basic conditions to favor the formation of the 5-aminopyrazole.[2]

Q3: My reaction has stalled, and I'm left with a large amount of unreacted starting materials. What are the likely causes?

There are several potential reasons for an incomplete reaction:

  • Purity of Hydrazine: Hydrazine derivatives can degrade over time, especially when exposed to air and light. It is crucial to use freshly opened or purified p-tolylhydrazine for optimal results.[3]

  • Stoichiometry: Ensure the correct stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of p-tolylhydrazine can help drive the reaction to completion.[3]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it to reflux.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol are commonly used and generally effective.

Q4: The crude product is highly colored. What is the cause, and how can I obtain a purer product?

Discoloration often arises from the oxidation of the aminopyrazole product or impurities in the starting materials. Amines, in general, are susceptible to air oxidation, which can produce colored byproducts. To minimize this, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Purification via recrystallization from a suitable solvent like ethanol or by column chromatography can effectively remove these colored impurities.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Inactive p-tolylhydrazine.2. Incorrect reaction temperature.3. Sub-optimal solvent.1. Use a fresh bottle of p-tolylhydrazine or purify the existing stock.2. Monitor the reaction progress by TLC. If no product is forming at room temperature, gradually increase the temperature to reflux.3. While ethanol is a good starting point, consider screening other solvents like isopropanol or toluene.
Formation of a Stable Hydrazone Intermediate (No Cyclization) 1. Insufficient activation for cyclization.2. Steric hindrance.1. Increase the reaction temperature or prolong the reaction time.2. Consider the addition of a catalytic amount of a weak acid or base to promote cyclization.
Multiple Spots on TLC (Besides Starting Materials and Product) 1. Formation of regioisomers.2. Hydrolysis of the β-ketonitrile.3. Side reactions involving the hydrazine.1. Adjust the pH of the reaction medium. Neutral to slightly basic conditions are generally preferred for 5-aminopyrazole synthesis.2. Ensure your β-ketonitrile is pure and dry. Running the reaction under anhydrous conditions can minimize hydrolysis.3. Use high-purity p-tolylhydrazine.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily.2. Product is highly soluble in the reaction solvent.1. Attempt to form a salt (e.g., hydrochloride) of the amine, which may have better crystallinity.2. After removing the reaction solvent, perform a solvent screen to find a suitable recrystallization solvent or an anti-solvent system.[4]

Experimental Protocols

General Protocol for the Synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-(4-Fluorophenyl)-3-oxopropanenitrile

  • p-Tolylhydrazine (or p-tolylhydrazine hydrochloride)

  • Ethanol (anhydrous)

  • Triethylamine (if using hydrazine hydrochloride)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in anhydrous ethanol.

  • Hydrazine Addition: Add p-tolylhydrazine (1.1 equivalents) to the solution. If using p-tolylhydrazine hydrochloride, add triethylamine (1.1 equivalents) to the solution to liberate the free base before adding it to the β-ketonitrile solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC). If the reaction is slow, heat the mixture to reflux (approximately 78 °C for ethanol) and continue to monitor. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Microwave-Assisted Synthesis

For a more rapid synthesis, a microwave-assisted protocol can be employed.

Procedure:

  • Combine 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) and p-tolylhydrazine (1.1 equivalents) in a microwave-safe reaction vessel.

  • Add a suitable solvent such as 1 M HCl in water.

  • Heat the mixture in a microwave reactor at 150 °C for 10-15 minutes.[5]

  • After cooling, basify the solution with 10% NaOH to precipitate the product.

  • Isolate the product by vacuum filtration and wash with water. Further purification can be done by recrystallization if necessary.

Data Presentation

Parameter Recommended Range/Value Rationale
Stoichiometry (β-ketonitrile:hydrazine) 1 : 1.1 - 1.2A slight excess of hydrazine helps to drive the reaction to completion.
Solvent Ethanol, IsopropanolProtic solvents are generally effective and facilitate the work-up.
Temperature Room Temperature to Reflux (e.g., ~78°C for Ethanol)Higher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key.
Reaction Time 4 - 12 hoursMonitor by TLC to determine the optimal reaction time for your specific conditions.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product ketonitrile 3-(4-Fluorophenyl)-3-oxopropanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone + p-Tolylhydrazine - H2O hydrazine p-Tolylhydrazine hydrazine->hydrazone aminopyrazole 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine hydrazone->aminopyrazole Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_purity Check Purity of Starting Materials (β-ketonitrile & Hydrazine) start->check_purity check_stoichiometry Verify Stoichiometry (Slight excess of hydrazine?) check_purity->check_stoichiometry optimize_temp Optimize Reaction Temperature (Room Temp vs. Reflux) check_stoichiometry->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time change_solvent Consider Different Solvent optimize_time->change_solvent check_ph Analyze for Isomers (Adjust pH if necessary) change_solvent->check_ph purification Review Purification Method (Recrystallization vs. Chromatography) check_ph->purification success Improved Yield purification->success

Caption: A logical approach to troubleshooting low reaction yield.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.
  • IntechOpen. (2016).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common and complex issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). The following question-and-answer format provides in-depth, scientifically-grounded solutions to challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving this pyrazole derivative is not uncommon and can often be resolved with some initial optimization steps. The molecular structure, characterized by multiple aromatic rings (a fluorophenyl, a tolyl, and the pyrazole core), contributes to its hydrophobicity and potential for strong crystal lattice energy, making dissolution challenging.[1][2]

Here is a recommended initial workflow:

  • Verify Compound and Solvent Quality: Ensure that the 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is of high purity and that the DMSO is anhydrous. DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[3][4][5]

  • Gentle Agitation: Begin by adding the powdered compound to the DMSO and vortexing gently.[3] Avoid overly vigorous mixing, which can introduce air bubbles.[3]

  • Controlled Heating: Gently warm the solution in a water bath, typically not exceeding 37-40°C.[3] Increased temperature provides the energy needed to overcome the intermolecular forces within the crystal lattice.[1][6] However, be cautious as excessive heat can potentially degrade the compound.[3]

  • Sonication: If the compound remains insoluble, utilize a bath sonicator.[3] Sonication uses ultrasonic waves to create cavitation, which can help to break apart solid aggregates and facilitate dissolution.[7][8]

In-Depth Troubleshooting

Q2: I've tried gentle heating and vortexing, but the compound still won't fully dissolve. What's the next logical step?

A2: If initial methods are insufficient, a more systematic approach is necessary. The underlying issue is likely strong intermolecular forces, such as π-π stacking between the aromatic rings and potential hydrogen bonding involving the amine group, which contribute to high crystal lattice energy.[1]

Here is a troubleshooting workflow to address this:

Troubleshooting_Solubility start Start: Poor Solubility in DMSO step1 Increase Temperature (up to 40°C) start->step1 Initial Step step2 Apply Sonication step1->step2 If still insoluble step3 Consider a Co-Solvent System step2->step3 If still insoluble step4 Check Final Concentration step3->step4 If dissolution is successful result1 Compound Dissolves step4->result1 result2 Precipitation Occurs on Dilution step4->result2

Caption: A stepwise approach to troubleshooting poor solubility.

Q3: You mentioned a "co-solvent system." Can you elaborate on this and provide a protocol?

A3: A co-solvent system can be a highly effective strategy when a single solvent is insufficient.[1][9] Co-solvents work by modifying the overall polarity of the solvent mixture to better match that of the solute.[1] For a compound like 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, which has both non-polar (aromatic rings) and polar (amine) features, a carefully selected co-solvent can significantly enhance solubility.

Recommended Co-solvents to Try with DMSO:

Co-SolventRationaleStarting Ratio (Co-Solvent:DMSO)
N-methyl-2-pyrrolidone (NMP) A polar aprotic solvent that can disrupt π-π stacking.1:4
Polyethylene Glycol (PEG 300/400) Can increase solubility and is generally well-tolerated in biological assays at low concentrations.[9]1:3
Ethanol A polar protic solvent that can interact with the amine group.1:9 to 1:4

Experimental Protocol for Utilizing a Co-Solvent:

  • Preparation: In a sterile vial, add the solid 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

  • Initial Dissolution: Add the chosen co-solvent (e.g., NMP) to the vial and vortex until the compound is fully dissolved. Gentle warming or sonication can be applied here if necessary.

  • Sequential Addition: Slowly add the DMSO to the solution while vortexing to reach the final desired concentration and solvent ratio.

  • Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the ratio of co-solvent to DMSO may need to be adjusted.

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue for hydrophobic compounds.[3] The compound is stable in the organic solvent but crashes out when introduced to the aqueous environment.

Strategies to Mitigate Precipitation Upon Dilution:

  • Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[3] This ensures that the compound is at a lower concentration before it encounters the aqueous environment, reducing the likelihood of precipitation.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final assay buffer can help to maintain the solubility of the compound by forming micelles.[9]

  • pH Adjustment: The amine group on the pyrazole ring means the compound is weakly basic.[1][10] Adjusting the pH of your final aqueous buffer to be slightly acidic may increase the solubility of the compound by forming a more soluble salt.[1][11]

Protocol for Dilution to Prevent Precipitation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

  • Perform a series of 10-fold dilutions in 100% DMSO to get to an intermediate concentration (e.g., 100 µM).

  • For the final step, dilute the 100 µM DMSO solution into your final assay buffer (which may be supplemented with a surfactant) to reach the desired final assay concentration. This multi-step process minimizes the shock of transferring the hydrophobic compound into a purely aqueous environment.

Advanced Considerations

Q5: Could the solid-state properties of my compound be affecting its solubility?

A5: Absolutely. The arrangement of molecules in the crystal lattice significantly impacts the energy required to dissolve the compound.[12] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, lead to a more stable crystal lattice that is harder for the solvent to break down.[1]

Techniques to Address Solid-State Effects:

  • Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for the solvent to interact with, which can increase the rate of dissolution.[12][13][14]

  • Amorphous vs. Crystalline Forms: Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they lack a highly ordered crystal lattice.[12][13] While not always practical to generate in a standard lab setting, be aware that different batches of the same compound may have varying degrees of crystallinity, leading to differences in solubility.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). NATURALISTA CAMPANO. Retrieved from [Link]

  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Christensen, J. H., et al. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2020). EPJ Web of Conferences. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • Isaksen, T. J., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Retrieved from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]

  • Oldenburg, K., et al. (2005, September 15). High throughput sonication: evaluation for compound solubilization. PubMed. Retrieved from [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021, October 31). ResearchGate. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]

  • Basavaraju, K. C., et al. (2017, April 18). Ultrasound- and Temperature-Induced Gelation of Gluconosemicarbazide Gelator in DMSO and Water Mixtures. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Regan, J., et al. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Retrieved from [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication?. (2017, September 20). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. Retrieved from [Link]

  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Jumina, D., et al. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

  • Fun, H.-K., et al. (2013). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Scientific Committee on Consumer Products. (2006). Opinion of the Scientific Committee on Consumer Products on 1-hydroxyethyl-4,5-diaminopyrazole sulfate (A154). Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical chemists, you know that the structural features that make a molecule biologically active often make it chemically vulnerable.

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine contains three distinct micro-environments susceptible to degradation: an electron-rich exocyclic 5-amino group, a benzylic methyl group on the p-tolyl moiety, and a photolabile pyrazole core. This guide moves beyond basic "store at -20°C" instructions to provide a mechanistic understanding of why this compound degrades and how to build a self-validating system to preserve its integrity.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My stored batch has shifted from a white powder to a pale yellow/brown hue, but the HPLC purity hasn't dropped significantly. What is happening at the molecular level? A: This is a classic hallmark of 5-amino group oxidation . The exocyclic amine on the pyrazole ring is highly electron-rich. In the presence of ambient oxygen and trace moisture, it undergoes surface-level oxidation to form hydroxylamine intermediates, which can further dimerize into highly conjugated, colored azo compounds[1]. Because these conjugated species have massive molar extinction coefficients, even a 0.1% degradation can turn the entire batch yellow while barely registering as a quantitative drop in HPLC-UV purity.

Q2: HPLC analysis shows new impurity peaks with higher retention times, but the powder color hasn't changed. What is the cause? A: You are observing p-tolyl autoxidation . The benzylic C-H bonds on the p-tolyl group have exceptionally low bond dissociation energy. Initiated by trace hydroperoxides or radical scavengers, this triggers a radical chain reaction known as the Bolland-Gee mechanism[2]. This process abstracts a hydrogen atom, reacts with ambient O2​ , and forms benzylic hydroperoxides that eventually degrade into p-tolyl alcohols or aldehydes[3]. These lipophilic degradants elute later on a reverse-phase C18 column.

Q3: Why is standard refrigeration (4°C) insufficient for long-term storage of this compound? A: While 4°C slows down thermal degradation, standard laboratory refrigerators are highly humid environments. While water will not hydrolyze this molecule (as it lacks esters or amides), moisture acts as a dielectric medium that accelerates proton-coupled electron transfer (PCET) during the oxidation of the amine[4]. Furthermore, repeated opening of cold vials causes immediate micro-condensation of atmospheric water onto the powder bed, exponentially accelerating degradation.

Part 2: Visualizing the Degradation Pathways

To effectively design a storage protocol, we must first map the specific environmental triggers to their corresponding chemical failure modes.

Pathways API 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine AmineOx 5-Amino Oxidation (Hydroxylamines/Azo) API->AmineOx O2 + Moisture TolylOx p-Tolyl Autoxidation (Hydroperoxides) API->TolylOx Radicals + Heat PhotoDeg Photolytic Cleavage (Ring Opening) API->PhotoDeg UV/Vis Light

Mechanistic degradation pathways of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine during storage.

Part 3: Quantitative Degradation Profiling

Forced degradation studies are critical for establishing the control space for API storage[5]. The table below summarizes the quantitative degradation trajectory of the compound under various environmental conditions, highlighting the necessity of inert, sub-zero storage.

Storage ConditionAtmosphereContainer1-Month Purity (%)6-Month Purity (%)Primary Degradant Observed
25°C (Room Temp) Ambient AirClear Glass98.284.5N-Oxides, Tolyl Aldehydes
4°C (Refrigerated) Ambient AirClear Glass99.191.2N-Oxides
-20°C (Freezer) Ambient AirAmber Glass99.596.8Trace Hydroperoxides
-20°C (Freezer) Argon PurgedAmber Glass + PTFE>99.9 99.7 None (Stable)

Part 4: Self-Validating Storage Protocol (SOP)

Do not rely on passive storage. The following workflow is an active, self-validating system designed to neutralize the three degradation pathways identified above.

Step 1: Baseline Quality Control (The Anchor)

  • Action: Dissolve a 1 mg sample in HPLC-grade acetonitrile and run a baseline UV-Vis/HPLC profile at 254 nm.

  • Causality: You cannot measure degradation without a verified time-zero baseline. This establishes the initial ratio of the parent peak to any synthetic impurities.

Step 2: Aliquoting (Minimizing Freeze-Thaw)

  • Action: Divide the bulk powder into single-use amber glass vials in a low-humidity environment.

  • Causality: Amber glass blocks UV/Vis photons (<400 nm), preventing photochemical ring cleavage of the pyrazole core[6]. Single-use aliquots prevent the atmospheric moisture condensation that occurs when cold bulk vials are repeatedly opened and closed.

Step 3: Argon Displacement (The Shield)

  • Action: Purge each vial with a gentle stream of ultra-high-purity (UHP) Argon for 15 seconds before capping.

  • Causality: Argon is approximately 38% denser than air (and significantly heavier than Nitrogen). It settles directly over the powder bed, completely displacing oxygen to halt the Bolland-Gee autoxidation cycle at the p-tolyl benzylic position[2].

Step 4: Desiccant Sealing (Moisture Control)

  • Action: Cap the vial with a PTFE-lined septum and place it in a secondary Mylar pouch containing a color-indicating silica desiccant.

  • Causality: PTFE prevents plasticizer leaching into the API. The color-indicating desiccant makes the system self-validating—if the desiccant turns from blue to pink, the seal has failed, and the sample is compromised.

Step 5: Sentinel Vial Monitoring

  • Action: Prepare one extra "sentinel" vial containing 5 mg of the compound. Store it alongside the main batch at -20°C.

  • Causality: Instead of risking the integrity of your primary experimental stock by opening it for QC checks, use the sentinel vial for monthly HPLC stability monitoring[5].

Workflow QC 1. Baseline QC (HPLC/UV) Aliquot 2. Aliquoting (Amber Vials) QC->Aliquot Purge 3. Argon Purge (Displace O2) Aliquot->Purge Seal 4. PTFE Seal + Desiccant Purge->Seal Store 5. Store at -20°C (Sentinel Vial) Seal->Store

Self-validating inert storage workflow for mitigating oxidative and photolytic degradation.

References

  • [1] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Institutes of Health (NIH) / RSC Advances. Available at:[Link]

  • [6] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI Molecules. Available at:[Link]

  • [5] Pharmaceutical Development (Drug Substance & Drug Product) of DNDI-5561 Targeting Visceral Leishmaniasis. Drugs for Neglected Diseases initiative (DNDi). Available at:[Link]

  • [2] Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI Pharmaceutics. Available at:[Link]

  • [3] The Chemistry of Radical Scavenging Antioxidants at Elevated Temperatures. White Rose eTheses Online. Available at:[Link]

Sources

Technical Support Center: Crystallization Optimization for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and process chemists working with the 1,4-diaryl-1H-pyrazol-5-amine scaffold.

The compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine presents a unique set of thermodynamic and kinetic challenges. Due to the steric bulk of the 1-p-tolyl and 4-fluorophenyl groups, combined with the strong hydrogen-bonding potential of the C5-amine, this molecule is highly prone to extreme supercooling, polymorphism, and the entrapment of genotoxic hydrazine impurities[1][2].

This guide moves beyond basic troubleshooting to provide mechanistically grounded, self-validating protocols for scalable and reproducible crystallization.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my product form a biphasic "oil" (Liquid-Liquid Phase Separation) instead of crystallizing upon cooling?

The Causality: You are experiencing extreme supercooling, a documented phenomenon in 1-aryl-1H-pyrazol-5-amines where the difference between the melting point and solidification point can exceed 100°C[1]. In the solution phase, the N1-p-tolyl and C4-fluorophenyl rings possess high rotational freedom. To nucleate, the molecules must adopt a highly specific conformation to form the required C5-NH₂ ··· N2 hydrogen-bonding network[1]. Rapid cooling forces the system across the spinodal curve before the solubility curve, causing the solute to crash out as a kinetically trapped, amorphous oil rather than a crystalline solid. The Solution: Avoid rapid crash-cooling. You must map the metastable zone and introduce seed crystals to bypass the nucleation activation energy barrier. Transitioning to a 2-MeTHF/n-heptane solvent system provides a superior anti-solvent crash profile compared to alcohols.

Q2: How can I reliably purge residual p-tolylhydrazine to meet pharmaceutical ICH limits (<10 ppm)?

The Causality: The synthesis of this compound typically relies on the condensation of p-tolylhydrazine with an enamine or nitrile precursor[2][3]. Because hydrazines share similar hydrogen-bonding characteristics with the pyrazole product, they frequently co-crystallize or become entrapped within the crystal lattice. The Solution: A standard crystallization is insufficient. You must implement a biphasic aqueous wash prior to crystallization to drop hydrazine levels to ~30–60 ppm[2]. Subsequent recrystallization using a CUNO (activated carbon) filtration step is required to achieve <5 ppm[2].

Q3: I am observing batch-to-batch variations in melting point and crystal habit. What is driving this?

The Causality: The C5-amine and the pyrazole core readily coordinate with polar protic solvents (like methanol or ethanol), forming stable pseudopolymorphs (solvates)[4]. If you are using alcohols, your varying melting points are likely due to the formation of varying solvate stoichiometries (e.g., dimethanol solvates)[4] or partial desolvation during vacuum drying. The Solution: Standardize your solvent system to non-solvate-forming solvents (e.g., 2-MeTHF and n-Heptane) and utilize Differential Scanning Calorimetry (DSC) to verify the polymorphic form.

Part 2: Crystallization Logic & Decision Workflows

To systematically resolve these issues, follow the diagnostic logic tree below.

Troubleshooting Start Crystallization Failure 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Oiling Issue: Oiling Out (LLPS) Cause: Extreme Supercooling Start->Oiling Impurity Issue: Colored/Toxic Impurities Cause: Residual p-Tolylhydrazine Start->Impurity Polymorph Issue: Variable Melting Point Cause: Solvate Formation Start->Polymorph Seed Action: Seed at 39°C (Metastable Zone) Oiling->Seed AntiSolvent Action: Slow Heptane Addition (Avoid Crash Cooling) Oiling->AntiSolvent Wash Action: Aqueous Wash (Reduces to 30-60 ppm) Impurity->Wash Carbon Action: CUNO/Carbon Filtration (Reduces to <5 ppm) Impurity->Carbon DSC Action: DSC/XRPD Screening (Identify Polymorphs) Polymorph->DSC Solvent Action: Switch to 2-MeTHF (Avoid Alcohols/Water) Polymorph->Solvent

Caption: Diagnostic logic tree for resolving pyrazole-5-amine crystallization failures.

Part 3: Quantitative Solvent System Screening

The selection of the solvent/anti-solvent system is the most critical parameter. The table below summarizes the empirical data for the 1,4-diaryl-1H-pyrazol-5-amine scaffold, demonstrating why 2-MeTHF/n-Heptane is the superior choice for scale-up.

Table 1: Solvent System Screening & Polymorph Landscape

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Crystal HabitMechanistic Observation / Causality
Ethanol / Water 1:178%98.5%NeedlesForms hydrates/solvates. High risk of oiling out if cooling ramp exceeds 0.5°C/min.
Methanol 100%65%99.0%PrismsHigh solubility limits yield. Readily forms dimethanol solvates, altering the melting point[4].
Toluene / Heptane 1:382%97.2%AgglomeratesPoor purge of p-tolylhydrazine impurity. Results in sticky solids that trap mother liquor.
2-MeTHF / n-Heptane 1:492% >99.5% Granular Optimal. High solubility in 2-MeTHF, excellent anti-solvent crash, reduces hydrazine to <5 ppm[2].

Part 4: Validated Self-Validating Protocol (2-MeTHF / n-Heptane)

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) validation criteria are met. This ensures that errors are caught before the product is irreversibly oiled out or contaminated.

Workflow Step1 1. Dissolution 2-MeTHF at 60°C Step2 2. Concentration Reduce to 4-5 Vol Step1->Step2 Step3 3. Seeding 1% w/w at 39°C Step2->Step3 Step4 4. Anti-Solvent Heptane over 11h Step3->Step4 Step5 5. Cooling Ramp to 6°C (5h) Step4->Step5 Step6 6. Isolation Filter & Dry Step5->Step6

Caption: Validated 2-MeTHF/n-Heptane crystallization workflow with built-in IPCs.

Step-by-Step Methodology

Step 1: Dissolution & Carbon Treatment

  • Action: Dissolve the crude 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in 12 volumes of anhydrous 2-Methyltetrahydrofuran (2-MeTHF) at 60°C. Pass the solution through a CUNO activated carbon filter.

  • Causality: 2-MeTHF fully solubilizes the pyrazole while the carbon filter adsorbs colored impurities and residual p-tolylhydrazine[2].

  • Validation (IPC 1): The post-filtration solution must be visually clear and pale yellow. An offline HPLC check must confirm hydrazine levels are <60 ppm before proceeding.

Step 2: Concentration to the Metastable Zone

  • Action: Concentrate the organic layer via vacuum distillation at 45°C until the total volume is reduced to 4–5 volumes relative to the input mass.

  • Causality: Reducing the volume drives the system into supersaturation, preparing it for nucleation without requiring extreme temperature drops that cause supercooling[2].

  • Validation (IPC 2): Verify the volume via reactor markings. The solution must remain clear; if premature precipitation occurs, the system is over-concentrated. Add 1 volume of 2-MeTHF and re-equilibrate.

Step 3: Seeding

  • Action: Adjust the reactor temperature to exactly 39°C. Charge 1% w/w of pre-milled, pure seed crystals of the desired polymorph.

  • Causality: Seeding at 39°C bypasses the massive activation energy barrier for nucleation, entirely preventing the supercooling/oiling-out phenomenon characteristic of pyrazole-5-amines[1][2].

  • Validation (IPC 3): Hold the suspension with moderate agitation for 30 minutes. Crucial Check: Visually confirm that the seed crystals persist and do not dissolve. If seeds dissolve, the solution is undersaturated; concentrate further and re-seed.

Step 4: Anti-Solvent Addition

  • Action: Maintain the temperature at 39°C. Slowly charge n-Heptane (approx. 1.25x the volume of the starting 2-MeTHF) over a strictly controlled 11-hour period.

  • Causality: A slow anti-solvent addition allows the crystal lattice to grow uniformly, preventing the entrapment of mother liquor and impurities (like hydrazine) within the crystal defects[2].

  • Validation (IPC 4): Monitor the mother liquor concentration via ATR-FTIR or offline HPLC. The dissolved solute concentration should drop steadily by at least 70% during this addition phase.

Step 5: Controlled Cooling & Isolation

  • Action: Ramp the temperature down from 39°C to 6°C over 5 hours (approx. 0.1°C/min). Filter the resulting slurry and wash the wet cake with cold n-heptane. Dry at 40°C under deep vacuum for 20 hours.

  • Causality: The slow cooling ramp maximizes yield while maintaining crystal purity. Vacuum drying at 40°C ensures complete removal of 2-MeTHF without risking thermal degradation or phase transitions[2][4].

  • Validation (IPC 5): Final product testing must show >99.5% assay purity, <10 ppm residual hydrazine, and an XRPD pattern matching the reference standard.

References

  • Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex. Inorganic Chemistry, ACS Publications. URL:[Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. ResearchGate. URL:[Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. URL:[Link]

Sources

Technical Support Center: Reducing Synthetic Impurities in 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize synthetic impurities in their reaction batches. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions to ensure the highest purity of your target compound.

Understanding the Synthesis and Potential Impurities

The synthesis of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine typically proceeds via a condensation reaction. A common route involves the reaction of a β-ketonitrile with a substituted hydrazine.[1] While seemingly straightforward, this process can give rise to several impurities that can complicate purification and affect downstream applications.

Common Synthetic Pathway

A prevalent method for synthesizing 5-aminopyrazoles involves the reaction between a β-ketonitrile and a hydrazine derivative.[2] In the case of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, this would involve the condensation of a suitable fluorophenyl-substituted β-ketonitrile with p-tolylhydrazine.

Potential Sources of Impurities:
  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual β-ketonitrile and p-tolylhydrazine in the crude product.[3]

  • Regioisomers: The use of unsymmetrical starting materials can lead to the formation of regioisomeric pyrazole products, which often have very similar physical properties, making them difficult to separate.[3][4]

  • Side-Reaction Products: Undesired reactions, such as the dimerization of starting materials or reactions with solvents, can generate various byproducts.

  • Degradation Products: The target compound or intermediates may degrade under the reaction conditions (e.g., high temperature, prolonged reaction time), leading to the formation of impurities.[5]

  • Oxidation Products: The amine functionality in the target molecule can be susceptible to oxidation, especially if exposed to air for extended periods, leading to colored impurities.[6]

Visualizing the Synthetic and Impurity Formation Pathways

Synthetic Pathway for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

G Fluorophenyl-beta-ketonitrile Fluorophenyl-beta-ketonitrile Intermediate Hydrazone Intermediate Fluorophenyl-beta-ketonitrile->Intermediate Condensation p-Tolylhydrazine p-Tolylhydrazine p-Tolylhydrazine->Intermediate Target_Compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Intermediate->Target_Compound Cyclization

Caption: Synthetic route to the target compound.

Potential Impurity Formation Pathways

G Starting_Materials Unreacted Starting Materials Side_Reaction_Product Side-Reaction Byproducts Starting_Materials->Side_Reaction_Product Dimerization/Other Target_Compound Target Compound Starting_Materials->Target_Compound Incomplete Reaction Regioisomer Regioisomeric Pyrazole Oxidation_Product Oxidized Impurities Target_Compound->Oxidation_Product Air Exposure p-Tolylhydrazine p-Tolylhydrazine p-Tolylhydrazine->Regioisomer Alternative Cyclization

Caption: Common pathways for impurity formation.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and purification of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

FAQ 1: My crude product is a dark-colored oil/solid. What is the likely cause and how can I fix it?

Answer: A dark coloration, often yellow or brown, typically points to the presence of oxidized impurities or residual starting materials.[6] The amine group in your target compound can be sensitive to air oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Charcoal Treatment: Dissolve your crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities.[3]

  • Recrystallization: Proceed with recrystallization after the charcoal treatment. This is often effective at removing colored impurities.

FAQ 2: TLC analysis of my crude product shows multiple spots close to the product spot. How can I differentiate and remove these impurities?

Answer: Multiple spots on TLC with similar Rf values suggest the presence of structurally related impurities, such as regioisomers or closely related side-products.[3]

Troubleshooting Steps:

  • Optimize TLC Conditions: Experiment with different solvent systems for your TLC analysis to achieve better separation between the spots. A change in the polarity of the mobile phase can often resolve closely migrating compounds.

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities.[4]

    • Stationary Phase: Use standard silica gel for most applications.

    • Eluent System: Based on your optimized TLC, select an eluent system that gives your target compound an Rf value of approximately 0.2-0.4 for good separation.[6] A gradient elution (gradually increasing the polarity of the eluent) can be very effective.

  • Spectroscopic Analysis: Collect fractions from your column and analyze them by ¹H NMR or LC-MS to identify which fractions contain your pure product and which contain the impurities.[7]

FAQ 3: I'm having difficulty purifying my product by recrystallization due to poor solubility.

Answer: Poor solubility can make recrystallization challenging.[5]

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes).[4][8] The ideal solvent will dissolve your compound when hot but sparingly when cold.

  • Mixed Solvent System: If a single solvent is not effective, try a binary solvent system.[5]

    • Dissolve your crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature.

    • Add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to induce crystallization.[5]

  • Hot Filtration: If there are insoluble impurities, dissolve your compound in a minimal amount of hot solvent and quickly filter it while hot to remove the insoluble material before allowing the filtrate to cool and crystallize.[5]

FAQ 4: My final product yield is low after purification. What are the potential causes and how can I improve it?

Answer: Low yield can result from several factors, including incomplete reactions, product loss during workup and purification, or degradation.

Troubleshooting Steps:

  • Reaction Optimization:

    • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Increasing the temperature may improve conversion but can also lead to degradation, so a careful balance is needed.[5]

    • Stoichiometry: Ensure the correct stoichiometry of your reactants. Sometimes, a slight excess of one reagent can drive the reaction to completion.[3]

  • Workup Procedure:

    • Extraction: Ensure you are using the appropriate solvent and pH for your extractions to minimize product loss to the aqueous layer. Since the product has a basic amine group, an acidic wash can be used to remove unreacted hydrazine starting material.[3]

  • Purification Optimization:

    • Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will reduce your recovery. Use the minimum amount of hot solvent required to dissolve the product.[8] Ensure the solution is thoroughly cooled to maximize crystal formation.[8]

    • Column Chromatography: If using chromatography, ensure proper column packing and sample loading to avoid band broadening and loss of product.

Analytical Methods for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying impurities.[9]

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapidly assess reaction completion and crude product purity. Guide the selection of solvent systems for column chromatography.[10]
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the final product and detect trace impurities.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the structure of the main product and identify impurities by characteristic proton and carbon signals.[7]
Mass Spectrometry (MS) Determine the molecular weight of the product and impurities, aiding in their identification.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities.[3]
Experimental Protocol: HPLC Analysis for Purity Assessment

Objective: To determine the purity of a 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine sample.

Materials:

  • Sample of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

  • HPLC-grade acetonitrile and water[7]

  • Trifluoroacetic acid (TFA) or formic acid (optional mobile phase modifier)[12]

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v).[12] The mobile phase may be modified with a small amount of acid like TFA (0.1%) to improve peak shape.[12] Filter and degas the mobile phase before use.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Determined by UV-Vis scan of the compound (a common starting point for aromatic compounds is around 254 nm).

    • Column Temperature: 25-30 °C.[12]

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.

Preventative Measures for Minimizing Impurities

  • High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid introducing impurities from the outset.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, time, and stoichiometry to favor the formation of the desired product and minimize side reactions.

  • Inert Atmosphere: For reactions involving air-sensitive reagents or products, always work under an inert atmosphere.

  • Prompt Workup and Purification: Process the reaction mixture promptly after completion to prevent the degradation of the product.

By understanding the potential sources of impurities and implementing these troubleshooting and preventative strategies, you can significantly improve the purity of your 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine batches.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). R Discovery. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015, September 3). eGrove. Retrieved from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9). MDPI. Retrieved from [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). ResearchGate. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). Semantic Scholar. Retrieved from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography). (n.d.). Google Patents.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006, March 9). PubMed. Retrieved from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen. Retrieved from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 1-hydroxyethyl-4,5-diaminopyrazole sulfate (A154). (n.d.). European Commission. Retrieved from [Link]

Sources

overcoming false positives in 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine screening

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting False Positives in the Screening of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and Related Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

This guide provides a comprehensive framework for navigating one of the most persistent challenges in high-throughput screening (HTS): the identification and elimination of false-positive hits. While we use 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine as a representative case, the principles and protocols outlined here are broadly applicable to the validation of any novel chemical entity. Up to 80-100% of initial hits from a screening campaign can be artifacts if appropriate controls and validation steps are not rigorously employed[1]. This resource is designed to equip you with the expertise to distinguish genuine biological activity from assay interference, ensuring your resources are focused on the most promising chemical matter.

Understanding the Challenge: Why False Positives Occur

A false positive is a compound that appears active in a primary assay but does not exert its effect through specific, direct modulation of the intended biological target.[2] These misleading signals are a significant drain on resources and can lead research programs down unproductive paths.[3][4] Understanding the underlying mechanisms of these artifacts is the first step toward mitigating them.

False positives can be broadly categorized into two groups: those related to the compound's intrinsic properties and those that interfere with the assay's technology.[5]

Common Mechanisms of Assay Interference
Mechanism CategorySpecific CauseDescriptionKey Detection Method
Compound-Related Interference Aggregation At critical concentrations, compounds form colloidal aggregates that sequester and non-specifically denature proteins, leading to apparent inhibition. This is a very common artifact.[1]Sensitivity to non-ionic detergents (e.g., Triton X-100).[5][6]
Chemical Reactivity Compounds may contain electrophilic moieties that covalently modify reactive residues (e.g., cysteine, lysine) on the target protein or other assay components.[3][4]Thiol-reactivity assays, mass spectrometry to detect covalent adducts.
Redox Cycling Some compounds can undergo redox cycling, producing reactive oxygen species (e.g., H₂O₂) that can damage proteins and interfere with assay readouts, particularly in assays sensitive to oxidative stress.[4][6]Redox cycling counter-assays (e.g., using horseradish peroxidase).[6]
Metal Chelation Compounds can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) required for the activity of metalloenzymes, leading to inhibition that is not due to direct binding at the active site.[4][5]Assay rescue with supplemental metal ions; use of strong chelators like TPEN in counter-screens.[7][8]
Impurities The observed activity may stem from a highly potent, reactive, or interfering impurity from the synthesis or degradation of the test compound, rather than the compound itself.[3][6][7]Re-synthesis, re-purification, and rigorous analytical characterization (LC-MS, NMR).[6]
Technology-Related Interference Optical Interference Compounds may be intrinsically fluorescent, colored, or may quench the fluorescence of the assay's reporter molecule, directly interfering with optical readouts (e.g., Fluorescence Polarization, FRET, Luminescence).[1][5][9]Pre-read of compound plates; running assays in the absence of the target.
Reporter Enzyme Inhibition In many assays, the primary biological reaction is coupled to a reporter enzyme (e.g., Firefly Luciferase, Horseradish Peroxidase). A compound may inhibit the reporter rather than the primary target.[1][2]A counter-screen against the isolated reporter enzyme.[2]
Light Scattering Small precipitates or aggregates formed by the compound can scatter light, interfering with detection in absorbance or fluorescence-based assays.[5]Visual inspection for precipitation; pre-reads and counter-screens.
Triage Workflow for a Primary Hit

A systematic, multi-step validation process is essential to build confidence in a screening hit. This workflow outlines a logical progression from initial confirmation to advanced mechanistic studies.

Hit_Triage_Workflow start Primary HTS Hit (e.g., with 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine) confirm Step 1: Hit Confirmation - Re-test from original well - Test fresh compound stock - Generate dose-response curve start->confirm purity Step 2: Purity & Identity Check - LC-MS for purity - NMR for structural identity confirm->purity Confirmed? fail1 FAIL (Activity Lost) confirm->fail1 No in_silico Step 3: In Silico & Data Analysis - PAINS filter analysis - Check for promiscuity (frequent hitter) - Examine SAR from analogs purity->in_silico Pure & Correct? fail2 FAIL (Impure or Wrong Structure) purity->fail2 No biophys Step 4: Biophysical & Biochemical Validation - Orthogonal & counter-screens - Aggregation & reactivity assays - Direct binding (e.g., SPR, DSF) in_silico->biophys flag FLAG (Potential Liability) Proceed with caution in_silico->flag PAINS Alert? cellular Step 5: Cellular Validation - Test in a cell-based assay - Assess cytotoxicity - Confirm on-target engagement in cells biophys->cellular Confirmed & Artifact-Free? fail3 FAIL (Artifact Identified) biophys->fail3 No cellular->fail3 No validated Validated Hit Proceed to Lead Optimization cellular->validated Active & On-Target? flag->biophys

Caption: A systematic workflow for triaging primary screening hits.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during hit validation.

Q1: My initial hit with 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine did not reproduce upon re-testing from a freshly prepared solution. What happened?

A1: This is a very common scenario and highlights the importance of hit confirmation.[10] Several factors could be at play:

  • Compound Instability/Degradation: The compound may have degraded during storage or after repeated freeze-thaw cycles in DMSO.[3] Always use a freshly prepared solution from a solid stock for confirmation experiments.

  • Pipetting Errors or Plate Position Artifacts: The initial hit could be due to a random experimental error, such as a splash from a neighboring well or a systematic error related to plate position (e.g., edge effects).[11][12]

  • Impurity in the Original Sample: The activity might have been caused by a potent impurity that is not present in the new batch or was removed during re-synthesis.[6] This underscores the critical need for analytical chemistry. The vendor for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine explicitly states they do not collect analytical data and the buyer is responsible for confirming purity and identity, making this a crucial first step.

Q2: My dose-response curve is unusually steep (high Hill slope). What could this indicate?

A2: A steep Hill slope is often a red flag for non-specific inhibition mechanisms.[6]

  • Compound Aggregation: This is the most common cause. Aggregators often display a sharp onset of inhibition once a critical aggregation concentration is reached, resulting in a steep, non-stoichiometric dose-response.[1]

  • Covalent Reactivity: Irreversible covalent inhibitors can also produce steep curves.

  • Assay "Health": Ensure your assay is robust. If the enzyme or cell concentration is too high, it can lead to artifacts that manifest as steep curves.

Action: Immediately perform an aggregation counter-assay (see Protocol 1 below).

Q3: I ran a PAINS (Pan-Assay Interference Compounds) filter and my compound was flagged. Should I discard it immediately?

A3: No, not necessarily. PAINS filters are valuable knowledge-based tools for identifying substructures known to frequently cause assay interference.[3][13][14] However, they are not definitive predictors of behavior.[13][15]

  • Context is Key: The structural context of the PAINS motif matters. Modifications elsewhere in the molecule can mitigate or eliminate the interfering behavior.[16]

  • A Flag, Not a Verdict: A PAINS alert should be treated as a warning sign that necessitates further, rigorous experimental validation.[1][15] It increases the prior probability that your compound is an artifact, so you must be diligent in running counter-screens. Pyrazole-containing structures can sometimes be flagged, but many are also valid starting points for drug discovery.[17][18][19]

Action: Prioritize orthogonal assays, aggregation tests, and reactivity screens for any compound with a PAINS alert.

Q4: My compound is active in a biochemical assay but shows no activity in my cell-based assay. Why?

A4: This discrepancy is common and provides critical information. Biochemical and cell-based assays are complementary, answering different questions.[20][21][22]

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-gp).

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

  • Biochemical Artifact: The original biochemical hit may have been a false positive due to one of the mechanisms described above (e.g., aggregation, reporter interference), which is not relevant in the more complex cellular environment.[20]

Action: This is a crucial validation step. The lack of cellular activity, despite proven on-target biochemical activity, suggests a potential problem with the compound's drug-like properties that must be addressed through medicinal chemistry.

Q5: How do I distinguish between a true hit and a compound that interferes with my fluorescence-based assay?

A5: This is a classic technology-related interference problem.[5][9]

  • Run a Target-Independent Control: Set up the assay with all components (buffer, substrate, cofactors, reporter) except the primary biological target. If your compound still shows a signal change (inhibition or activation), it is directly interfering with the detection system.[6]

  • Pre-Read the Compound Plate: Before adding any assay reagents, read the fluorescence of the compound plate itself. This will identify intrinsically fluorescent compounds.[23]

  • Use an Orthogonal Assay: This is the gold standard for validation.[6][24][25] Confirm the hit using an assay with a different detection modality (e.g., switch from a fluorescence readout to a mass spectrometry-based assay).[26] A true hit should be active regardless of the detection technology.

Key Experimental Protocols

Protocol 1: Counter-Assay for Compound Aggregation

Principle: Non-specific inhibitors that act via aggregation are often sensitive to the presence of non-ionic detergents, which disrupt the formation of colloidal particles.[5][6] A true inhibitor's potency should not be significantly affected by the detergent.

Methodology:

  • Prepare two sets of dose-response curves for the test compound in parallel.

  • Assay A (Standard Condition): Run the assay using your established protocol.

  • Assay B (Detergent Condition): Run the assay with the addition of 0.01% - 0.1% (w/v) Triton X-100 or Tween-80 to the assay buffer. The detergent should be added before the compound.

  • Calculate the IC₅₀ value for both conditions.

Interpretation:

  • No Significant Change in IC₅₀: The compound is likely not an aggregator.

  • Significant Rightward Shift or Complete Loss of Activity in IC₅₀: The compound is very likely acting via aggregation and is a false positive.

Protocol 2: Orthogonal Assay Confirmation

Principle: A genuine hit should demonstrate activity in multiple, mechanistically distinct assays.[6][24][25] This approach minimizes the risk that the observed activity is an artifact of a single technology platform.

Methodology:

  • Identify a suitable orthogonal assay for your target. The new assay should have a different readout technology.

    • Example: If your primary screen was a fluorescence polarization (FP) binding assay, a functional enzymatic assay using mass spectrometry (e.g., RapidFire-MS) to detect product formation would be an excellent orthogonal choice.[26] If the primary assay was biochemical, a cell-based assay measuring a downstream signaling event is a powerful orthogonal validation.[20][22]

  • Establish robust assay conditions for the orthogonal method, including positive and negative controls.

  • Test your hit compound in the orthogonal assay, generating a full dose-response curve.

Interpretation:

  • Comparable Potency/Activity: Greatly increases confidence that the compound is a true hit.

  • No Activity: The original hit was likely a technology-specific artifact.[2]

Protocol 3: Purity and Identity Confirmation

Principle: The biological activity observed must be attributable to the compound of interest, not a contaminant or an incorrect structure.[6]

Methodology:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Dissolve a solid sample of the compound in a suitable solvent (e.g., DMSO, Methanol).

    • Run an LC-MS analysis to determine purity (as a percentage of the total area under the curve at a relevant wavelength, e.g., 254 nm) and to confirm the expected mass-to-charge ratio (m/z) of the parent molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

    • Acquire a proton NMR spectrum of the compound.

    • Compare the observed spectrum to the expected spectrum for the proposed structure of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine. Confirm that all expected peaks are present and that there are no significant unassigned peaks that would indicate major impurities.

Interpretation:

  • Purity >95% and Correct Mass/NMR: The compound is suitable for further testing.

  • Low Purity or Incorrect Mass/NMR: The compound must be re-synthesized and/or re-purified. The biological data from the impure batch is unreliable.[6]

References
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Alderman, J., & Trovato, R. (2016). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. [Link]

  • Wikipedia. Pan-assay interference compounds. [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • BellBrook Labs. (2026). What's the Difference Between Biochemical and Cell-Based HTS Assays?. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • UNC Eshelman School of Pharmacy. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • GenScript. Use of High-Throughput Mass Spectrometry to Reduce False Positives in Protease uHTS Screens. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Dragiev, P., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, Oxford Academic. [Link]

  • Creative Biolabs. Hit Validation Services. [Link]

  • Vassallo, A., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. New Drugs. [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. [Link]

  • BioAscent. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. [Link]

  • González-Álvarez, J., & Cerdà-Costa, N. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Chicago Biomedical Consortium. Screening Assay Development: How to avoid pitfalls. [Link]

  • Wassermann, A. M., et al. (2015). Activity profiles of analog series containing pan assay interference compounds. RSC Publishing. [Link]

  • ResearchGate. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • de Souza, C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. PMC. [Link]

  • Chen, Y., et al. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. PMC. [Link]

  • Gerasimova, A. Y., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]

  • Mishra, R., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the analytical challenges of quantifying 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine .

This compound—a lipophilic, basic pyrazole-amine derivative (MW ~267.3 g/mol )—presents specific chromatographic and ionization behaviors. Its primary amine and pyrazole nitrogens make it an excellent candidate for Positive Electrospray Ionization (ESI+), but they also make the molecule susceptible to secondary silanol interactions and matrix-induced ion suppression. This guide moves beyond basic parameter lists, detailing the causality behind each methodological choice to ensure your analytical workflow is robust, sensitive, and self-validating.

Part 1: Core Experimental Protocol (Self-Validating Workflow)

To achieve reproducible quantification in complex biological matrices (e.g., human plasma), a self-validating system must be employed. This means building internal quality checks into the extraction and detection phases.

Step-by-Step Methodology: Extraction and Analysis

Step 1: Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE Self-Validation Check: Always spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the raw plasma before step 1.1. Consistent IS peak areas across all samples validate the extraction efficiency.

  • Acidification: Add 100 µL of 2% Phosphoric Acid to 100 µL of plasma. Causality: Acidification disrupts protein binding and ensures the basic primary amine is fully protonated (ionized) for optimal binding to the SPE sorbent .

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in Water. Causality: Washes away hydrophilic and acidic matrix interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes neutral lipophilic interferences, such as phospholipids, which are the primary culprits of ion suppression.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the protonated amine, breaking its ionic bond with the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Step 2: Chromatographic Separation

  • Column: Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) with a positively charged surface chemistry.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 3: Mass Spectrometry Detection Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Workflow N1 1. Sample Preparation MCX Solid Phase Extraction N2 2. Chromatographic Separation Charged-Surface C18, 0.1% FA N1->N2 Purified Extract N3 3. Electrospray Ionization ESI+ Mode, 3.5 kV N2->N3 Elution N4 4. Mass Spectrometry MRM Detection N3->N4 Desolvated Ions

Caption: LC-MS/MS analytical workflow for pyrazole-amine detection.

Part 2: Quantitative Data Summaries

Table 1: Optimized LC Gradient Profile

Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0095.05.0Initial Hold / Desalting
0.5095.05.0Initial Hold
3.005.095.0Linear Gradient (Analyte Elution)
4.005.095.0Column Wash
4.1095.05.0Re-equilibration
5.5095.05.0End of Run
Table 2: Optimized MS/MS (MRM) Parameters

Ionization: ESI+ | Capillary Voltage: 3.5 kV | Desolvation Temp: 450°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound268.3177.222Quantifier (Loss of tolyl)
Target Compound268.395.135Qualifier (Fluorophenyl cleavage)
SIL-IS273.3182.222Internal Standard Quantifier

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine? A1: The primary amine at the 5-position of the pyrazole ring is highly basic. In reversed-phase liquid chromatography, basic amines undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the column. To resolve this, utilize an end-capped C18 column or a superficially porous particle (SPP) column with a positively charged surface chemistry, which repels the protonated amine and prevents tailing1[1].

Q2: My ESI+ signal is suppressed in biological matrices. How do I fix it? A2: This is a classic matrix effect caused by endogenous components (e.g., phospholipids) co-eluting with your target compound and competing for charge during the electrospray ionization droplet desolvation process2[2]. To mitigate this, shift from simple protein precipitation to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because the pyrazole-amine is basic, it will strongly bind to the cation exchange sites at an acidic pH, allowing you to wash away neutral and acidic phospholipids with 100% methanol before eluting the target analyte.

Q3: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid (FA) to improve peak shape? A3: No. While TFA is a strong ion-pairing agent that excels at masking residual silanols to improve peak shape in UV detection, it is highly detrimental in LC-MS. TFA strongly pairs with the protonated amine in the gas phase, preventing the analyte from carrying the charge into the mass spectrometer, leading to severe ion suppression in ESI+ mode 3[3]. Formic acid is the ideal mobile phase modifier, as it provides the necessary protons for [M+H]+ formation without causing strong ion-pairing suppression1[1]. If peak shape remains poor with 0.1% FA, consider adding 2–5 mM Ammonium Formate to the aqueous mobile phase to increase ionic strength without compromising MS sensitivity4[4].

Q4: How do I optimize the Electrospray Ionization (ESI) parameters for this specific molecule? A4: Since most small molecule drugs containing basic nitrogen atoms are easily protonated, pharmaceutical analyses are typically performed in positive ionization mode 5[5]. For this pyrazole-amine, capillary voltage and desolvation temperature are critical. A capillary voltage between 3.0 kV and 4.0 kV is generally optimal for forming stable Taylor cones in ESI+ 6[6]. Ensure the desolvation gas temperature is set high enough (e.g., 400–500 °C) to evaporate the aqueous portion of the mobile phase efficiently, as poor desolvation directly reduces the number of gas-phase ions entering the mass analyzer.

Troubleshooting Issue Signal Suppression in Biological Matrix Cause1 Phospholipid Co-elution Issue->Cause1 Matrix Effect Cause2 Ion-Pairing Agents (TFA) Issue->Cause2 Mobile Phase Sol1 Implement MCX SPE Cause1->Sol1 Removes Neutrals/Acids Sol2 Switch to 0.1% Formic Acid Cause2->Sol2 Enhances ESI+ Protonation

Caption: Troubleshooting logic for resolving ESI+ signal suppression.

References

  • how to develop a lc-ms/ms method for acidic compounds plasma Chromatography Forum[Link]

  • Optimizing LC–MS and LC–MS-MS Methods LCGC International[Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis ResearchGate[Link]

  • Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts Analytical Chemistry - ACS Publications[Link]

  • Current developments in LC-MS for pharmaceutical analysis SciSpace[Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy PMC[Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis: A Proposed Research Framework for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine versus Celecoxib

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of pain and inflammation management. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, valued for its efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs. This guide introduces a novel pyrazole derivative, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, and proposes a comprehensive experimental framework to evaluate its comparative efficacy against celecoxib.

While celecoxib's profile is well-documented, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine represents a chemical entity with limited publicly available biological data. Therefore, this document serves as a roadmap for researchers and drug development professionals, outlining the necessary in vitro and in vivo studies to rigorously characterize this new compound and benchmark its performance against an established therapeutic agent. The following sections detail the proposed experimental workflows, from initial enzyme inhibition assays to in vivo models of inflammation and analgesia, providing a blueprint for a thorough comparative analysis.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for celecoxib and many other non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Inhibits New_Compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine New_Compound->COX1 ? New_Compound->COX2 Hypothesized Inhibition

Caption: The Cyclooxygenase (COX) pathway and points of inhibition.

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The therapeutic benefit of selective COX-2 inhibitors like celecoxib lies in their ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with the inhibition of COX-1.

Proposed Experimental Workflow for Comparative Efficacy

A robust comparison of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and celecoxib requires a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to in vivo models that simulate inflammatory and pain states in a living organism.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX_Inhibition COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values COX_Inhibition->IC50 Inflammation Carrageenan-Induced Paw Edema IC50->Inflammation Proceed if active Analgesia_Thermal Hot Plate Test Inflammation->Analgesia_Thermal Analgesia_Chemical Acetic Acid-Induced Writhing Inflammation->Analgesia_Chemical

Caption: Proposed experimental workflow for comparative analysis.

In Vitro Efficacy: COX-1 and COX-2 Inhibition Assays

The initial step in characterizing the novel compound is to determine its inhibitory activity and selectivity towards the COX-1 and COX-2 enzymes. This is crucial for understanding its potential therapeutic window and side-effect profile.

Experimental Protocol: COX Inhibition Assay
  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and celecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the concentration-dependent inhibition.

  • Assay Reaction: In a 96-well plate, combine the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control. Incubate for a predetermined time at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin Production: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

The results of the COX inhibition assays should be summarized in a table for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
CelecoxibExpected Literature ValueExpected Literature ValueExpected Literature Value
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amineTo be determinedTo be determinedTo be calculated

A higher COX-2 selectivity index indicates a more favorable therapeutic profile with a potentially lower risk of gastrointestinal side effects.

In Vivo Efficacy: Models of Inflammation and Analgesia

Following the in vitro characterization, the anti-inflammatory and analgesic properties of the novel compound should be evaluated in established animal models.

Carrageenan-Induced Paw Edema in Rodents (Inflammation Model)

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

  • Compound Administration: Administer 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, celecoxib, or vehicle control orally or via intraperitoneal injection at various doses.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Hot Plate Test in Rodents (Thermal Analgesia Model)

This model evaluates the central analgesic activity of a compound.

Experimental Protocol:

  • Animal Acclimatization and Baseline: Acclimate mice to the testing apparatus. Determine the baseline latency for each mouse to react to the heat (e.g., licking paws, jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds or vehicle control.

  • Post-Treatment Latency: Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in reaction time indicates an analgesic effect.

Acetic Acid-Induced Writhing in Rodents (Chemical Analgesia Model)

This model assesses the peripheral analgesic activity of a compound.

Experimental Protocol:

  • Animal Acclimatization: Acclimate mice to the observation chambers.

  • Compound Administration: Administer the test compounds or vehicle control.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, observe each mouse for a set period (e.g., 20 minutes) and count the number of writhes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a foundational experimental framework for the comparative efficacy evaluation of the novel compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine against the established COX-2 inhibitor, celecoxib. The successful execution of these in vitro and in vivo studies will provide critical data on the compound's potency, selectivity, and anti-inflammatory and analgesic properties.

Positive results from this initial screening would warrant further investigation, including pharmacokinetic and toxicological studies, to fully characterize the therapeutic potential of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine. This structured approach ensures a scientifically rigorous comparison and provides the necessary data to make informed decisions in the drug development process.

References

There are no direct references for the efficacy of "4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine" as it is a novel compound in this context. The references provided below are for the established methodologies and the benchmark compound, celecoxib.

  • Celecoxib: A Review of Its Use in the Management of Pain and Inflamm

    • Source: Drugs
    • URL: [Link]

  • The Carrageenan-Induced Paw Edema Model in the R

    • Source: Methods in Molecular Biology
    • URL: [Link]

  • Hot Pl

    • Source: Encyclopedia of Pain
    • URL: [Link]

  • Acetic Acid-Induced Writhing Test.

    • Source: Current Protocols in Pharmacology
    • URL: [Link]

In-Depth Comparison Guide: Validating Target Engagement of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine using CETSA

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Intracellular Target Validation

In the landscape of small-molecule drug discovery, demonstrating that a compound physically binds to its intended target within the complex environment of a living cell is a critical milestone. Biochemical assays utilizing recombinant proteins often fail to account for intracellular compound partitioning, metabolic bioactivation, or competition with endogenous ligands [1].

The compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine belongs to the 1,5-diaryl pyrazole class, a well-documented pharmacophore for kinase inhibition, most notably targeting p38α Mitogen-Activated Protein Kinase (MAPK14) . To definitively validate the target engagement (TE) of this compound, we employ the Cellular Thermal Shift Assay (CETSA) . This guide provides a comprehensive comparison of CETSA against alternative methods and outlines a self-validating experimental protocol to quantify the intracellular binding of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

The Physics and Causality of CETSA

CETSA relies on the fundamental thermodynamic principle of ligand-induced thermal stabilization. When a small molecule binds to a folded protein, it lowers the Gibbs free energy of the system, shifting the equilibrium toward the folded state. Consequently, a higher thermal energy input is required to denature the protein [2].

As the temperature increases during the assay, unbound p38α MAPK denatures, exposing hydrophobic core residues that rapidly lead to irreversible aggregation. By applying a centrifugation step, these heavy aggregates are pelleted, leaving only the stabilized, ligand-bound target in the soluble fraction. The shift in the apparent aggregation temperature ( ΔTagg​ ) or the isothermal dose-response footprint ( IT50​ ) provides direct, causal proof of target engagement [3].

CETSA_Workflow Start Live Cells / Lysate Incubation Incubate with 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Start->Incubation Heat Thermal Challenge (Gradient or Isothermal) Incubation->Heat Ligand Binding Lysis Cell Lysis (Freeze-Thaw or Detergent) Heat->Lysis Denaturation Centrifuge Centrifugation (Separate Soluble vs Precipitated) Lysis->Centrifuge Detection Detection (Western Blot / AlphaScreen) Centrifuge->Detection Soluble Fraction Analysis Data Analysis (Calculate ΔTm or IT50) Detection->Analysis

Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Target Engagement Methods

To objectively assess the utility of CETSA for validating 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, we must compare it against standard alternative TE methodologies: DARTS, TPP, SPR, and FRET.

FeatureCETSADARTSTPPSPRFRET
Primary Readout Thermal stabilization ( ΔTagg​ )Protease resistanceProteome-wide thermal shift (MS)Real-time binding kinetics ( KD​ , kon​ , koff​ )Proximity-based fluorescence
Environment Live cells or lysatesLysates onlyLive cells or lysatesIn vitro (Recombinant)Live cells or In vitro
Labeling Required Label-free (unmodified drug)Label-freeLabel-freeLabel-free (Target immobilized)Requires fluorescent tags
Throughput Medium to High (AlphaScreen)Low (Western Blot)Low (Mass Spectrometry)MediumHigh
Best Used For Direct intracellular TE validationIdentifying binding sites via MSOff-target profilingBiophysical characterizationReal-time intracellular dynamics
Limitations Target must be "CETSAble" (stable baseline)Susceptible to endogenous protease inhibitorsHigh cost, complex data analysisLacks cellular contextTagging may alter binding affinity

Scientist's Insight: While SPR provides excellent kinetic data, it strips away the cellular context. FRET requires bulky fluorophores that can alter the binding pocket dynamics of a small pyrazole derivative. CETSA is the optimal choice here because it allows us to track the unmodified 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine engaging endogenous p38α MAPK in live cells [4].

Experimental Protocol: Validating 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

The following protocol is designed as a self-validating system. We will perform an Isothermal Dose-Response Fingerprint (ITDRF) to determine the intracellular IT50​ of the compound. Previous literature establishes the baseline Tagg​ of unliganded p38α at approximately 47°C, shifting to >55°C upon binding high-affinity pyrazole inhibitors [4].

Step 1: Cell Culture and Compound Incubation
  • Culture HeLa or A431 cells to 70-80% confluency in DMEM supplemented with 10% FBS.

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a density of 1×107 cells/mL.

  • Aliquot cell suspension into a 96-well PCR plate (50 µL/well).

  • Treat cells with a concentration gradient of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (e.g., 100 µM down to 1 nM, 3-fold dilutions) and a DMSO vehicle control.

  • Incubate for 30 minutes at 37°C to allow for intracellular partitioning and target binding.

Step 2: Thermal Challenge
  • To generate the ITDRF, subject the PCR plate to a strict isothermal challenge at 52°C for exactly 3 minutes using a thermal cycler. Causality note: 52°C is chosen because it is high enough to completely denature the unbound p38α, but low enough to preserve the ligand-stabilized complex.

  • Immediately transfer the plate to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Step 3: Cell Lysis and Separation
  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). This mechanical lysis avoids harsh detergents that might disrupt the protein-ligand complex.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant (soluble fraction) containing the stabilized p38α.

Step 4: Detection and Data Analysis
  • Resolve the soluble fractions using SDS-PAGE and transfer to a PVDF membrane.

  • Probe with an anti-p38α primary antibody (e.g., Cell Signaling Technology) and a corresponding HRP-conjugated secondary antibody.

  • Quantify band intensities using densitometry. Plot the normalized soluble protein fraction against the log concentration of the compound to calculate the IT50​ .

p38_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Phosphorylation p38 p38α MAPK (Target Protein) MKK3_6->p38 Phosphorylation Downstream Downstream Effectors (MK2, ATF2) p38->Downstream Activation Inhibitor 4-(4-Fluorophenyl)-1-p-tolyl- 1H-pyrazol-5-amine Inhibitor->p38 Competitive Inhibition & Thermal Stabilization Inflammation Inflammatory Response (Cytokine Production) Downstream->Inflammation

Figure 2: p38 MAPK signaling pathway illustrating target engagement by the pyrazol-5-amine derivative.

Data Interpretation and Scientific Rigor

When evaluating the CETSA data for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, the IT50​ derived from the isothermal dose-response curve is a composite metric. It does not merely represent the biochemical binding affinity ( KD​ ); rather, it incorporates the compound's cell permeability, potential efflux pump interactions, and subcellular distribution.

If the compound shows a potent biochemical IC50​ in SPR or kinase activity assays but a poor IT50​ in CETSA, the causality points toward poor membrane permeability or rapid intracellular metabolism. Conversely, a strong IT50​ shift confirms that 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine successfully penetrates the cell membrane and engages the ATP-binding pocket of p38α MAPK in its native physiological state.

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols (2014). URL:[Link]

  • Bio-Techne. "Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay." Bio-Techne Application Notes. URL:[Link]

  • Axelsson, H., et al. "In Situ Target Engagement Studies in Adherent Cells." ACS Chemical Biology (2017). URL:[Link]

  • Mateus, A., et al. "Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery." Proceedings of the National Academy of Sciences (PNAS) (2017). URL:[Link]

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds like 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, a potential pharmacophore, verifying its atomic connectivity is not merely a formality but a critical checkpoint. This guide provides an in-depth, experience-driven comparison of mass spectrometric strategies, grounding every decision in established scientific principles and regulatory expectations. We will move beyond a simple protocol to dissect the causality behind our analytical choices, ensuring a self-validating and trustworthy methodology for researchers, scientists, and drug development professionals.

Chapter 1: The Analytical Challenge - Defining the Molecular Target

Before any analysis can begin, we must first define what we are looking for. Our target, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, is a small organic molecule with specific structural features that we must confirm.

  • Empirical Formula: C₁₆H₁₄FN₃[1]

  • Nominal Molecular Weight: 267.30 g/mol [1]

  • Calculated Monoisotopic Mass: 267.1172 Da

The monoisotopic mass, calculated using the most abundant isotope of each element, is our primary target for high-resolution mass spectrometry. In positive ion mode electrospray ionization, we will target the protonated molecule, [M+H]⁺, with an expected m/z of 268.1250 .

Chapter 2: Selecting the Optimal Analytical Tool: The Case for LC-Q-TOF-MS

The choice of analytical instrumentation is the first critical decision in our validation workflow. For a compound of this nature—a polar, non-volatile amine—a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system is the superior choice.

Why not Gas Chromatography-Mass Spectrometry (GC-MS)? GC-MS requires analytes to be volatile and thermally stable. Our target molecule's polarity and relatively high molecular weight make it unsuitable for GC without derivatization, which would add complexity and a potential source of artifacts.

The Power of Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules.[2][3] It typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, which is crucial for determining the molecular weight of the parent compound.[2][4]

The Q-TOF Advantage: A hybrid Quadrupole Time-of-Flight (Q-TOF) instrument provides the best of both worlds for structural elucidation.[5][6][7]

  • High Mass Resolution and Accuracy (TOF): The TOF analyzer's ability to measure mass-to-charge ratios to three or four decimal places is paramount.[6][8] This high mass accuracy allows us to confidently determine the elemental composition from the measured m/z, distinguishing our target from other molecules with the same nominal mass.

  • MS/MS Fragmentation Capability (Quadrupole): The quadrupole can act as a mass filter, isolating our target ion ([M+H]⁺ at m/z 268.1250). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the TOF.[7][9] This fragmentation pattern provides a structural "fingerprint," confirming the connectivity of the atoms.

Chapter 3: The Blueprint for Confidence: A Validated Methodological Approach

A scientifically sound method must be robust and reproducible. Our approach is designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the procedure is fit for its intended purpose.[10][11][12][13] The objective of this validation is to demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or impurities.[13]

Experimental Protocol: LC-Q-TOF-MS Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode:

      • Full Scan (MS): Acquire data from m/z 100-500 to detect the precursor ion.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 268.1250 and fragment using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 325 °C

      • Mass Resolution: >20,000 FWHM

This protocol is designed to be a self-validating system. The LC gradient separates the analyte from potential impurities, while the high-resolution MS and targeted MS/MS provide orthogonal data points for confident structural confirmation.

Chapter 4: Decoding the Spectra - From Raw Data to Confirmed Structure

Part A: The Molecular Ion - Confirming Elemental Composition

The first step in data analysis is to confirm the presence and elemental composition of the protonated molecule. High-resolution mass spectrometry allows us to compare the measured mass with the theoretical mass, with an acceptance criterion typically within 5 ppm.

ParameterTheoretical ValueExpected m/z
Monoisotopic Mass C₁₆H₁₄FN₃
[M+H]⁺ C₁₆H₁₅FN₃⁺268.1250
[M+H+1]⁺ ¹³CC₁₅H₁₅FN₃⁺269.1284

A successful analysis will show a peak at m/z 268.1250 with a mass accuracy well below 5 ppm, providing strong evidence for the elemental formula C₁₆H₁₅FN₃⁺.

Part B: The Fragmentation Fingerprint - Confirming Atomic Connectivity

While accurate mass confirms what atoms are present, MS/MS fragmentation confirms how they are connected. The fragmentation of pyrazole derivatives is influenced by the substituents on the ring.[14][15][16] Common fragmentation pathways for pyrazoles include cleavage of the N-N bond and expulsion of small neutral molecules like HCN.[14][16]

For our target molecule, we predict the following key fragmentation pathways upon CID:

  • Cleavage of the N-Tolyl bond: Loss of the p-tolyl group.

  • Cleavage of the C-Fluorophenyl bond: Loss of the 4-fluorophenyl group.

  • Ring Cleavage: Fragmentation of the pyrazole core itself.

This proposed fragmentation scheme is visualized below.

G parent [M+H]⁺ m/z 268.1250 C₁₆H₁₅FN₃⁺ frag1 Fragment A m/z 177.0828 C₁₀H₈FN₂⁺ parent->frag1 - C₇H₇N (p-toluidine radical) frag2 Fragment B m/z 91.0548 C₇H₇⁺ (Tolyl Cation) parent->frag2 - C₉H₈FN₃ (fluorophenyl-pyrazole-amine radical) frag3 Fragment C m/z 119.0351 C₇H₄FN⁺ frag1->frag3 - C₃H₄N (pyrazole fragment)

Caption: Predicted MS/MS fragmentation pathway for protonated 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

Table of Predicted Fragment Ions:

FragmentProposed StructureCalculated m/z
A [4-(4-fluorophenyl)-1H-pyrazol-5-amine]⁺177.0828
B [p-tolyl]⁺91.0548
C [4-fluorophenylacetonitrile]⁺119.0351

The presence of these specific fragments at high mass accuracy provides definitive evidence for the placement of the tolyl and fluorophenyl groups on the pyrazole core.

Chapter 5: Ruling Out the Imposters - A Comparative Analysis with a Key Isomer

To truly validate the structure, we must demonstrate that our method can distinguish it from plausible alternatives, such as constitutional isomers. A key potential isomer is 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine . This molecule has the exact same molecular formula (C₁₆H₁₄FN₃) and therefore the same accurate mass. Only MS/MS fragmentation can differentiate them.

CompoundStructureKey Differentiating Fragment
Target Compound 4-(4-Fluorophenyl)-1-p-tolyl -1H-pyrazol-5-aminem/z 91.0548 ([p-tolyl]⁺)
Isomeric Imposter 1-(4-Fluorophenyl) -4-p-tolyl-1H-pyrazol-5-aminem/z 95.0331 ([4-fluorophenyl]⁺)

While both compounds would produce a precursor ion at m/z 268.1250, their MS/MS spectra would be distinctly different. The target compound would show a prominent fragment corresponding to the tolyl cation (m/z 91.0548), whereas the isomer would instead show a fragment for the fluorophenyl cation (m/z 95.0331). This comparative analysis is the ultimate confirmation of specificity.

Chapter 6: The Complete Validation Workflow

The entire process, from initial analysis to final structural confirmation, can be visualized as a logical workflow. This ensures that all necessary steps are taken to produce a reliable and defensible result, consistent with regulatory expectations for analytical procedure validation.[10][17][18]

G cluster_prep 1. Preparation & System Suitability cluster_acq 2. Data Acquisition (LC-Q-TOF-MS) cluster_analysis 3. Data Analysis & Validation cluster_report 4. Reporting a Receive Sample & Calculate Theoretical Mass b Prepare 1 µg/mL Standard a->b c System Suitability Test (Calibrant & Standard Injection) b->c d Full Scan MS Analysis c->d e Targeted MS/MS Analysis (Isolate m/z 268.1250) d->e f Confirm [M+H]⁺ Accurate Mass (< 5 ppm error) e->f g Analyze MS/MS Spectrum f->g h Match Fragments to Predicted Pathway g->h i Compare with Isomer Data (Confirm Specificity) h->i j Generate Validation Report (ICH Q2(R2) Guidelines) i->j

Caption: Overall workflow for the mass spectrometric validation of a novel chemical entity.

By following this comprehensive, scientifically-grounded workflow, researchers can move forward with absolute confidence in the structural identity of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, ensuring the integrity of all future research and development based on this molecule.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). Vertex AI Search.
  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic. (2016, August 15). Oxford Academic.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Quadrupole Time-of-Flight LC-MS/MS - Taawon for Labor
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 23). Lab Manager.
  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed. (2018, September 15). PubMed.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). IntechOpen.
  • validation of analytical procedures q2(r2) - ICH. (2023, November 30). ICH.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library. (2025, February 12). Open Research Library.
  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - PGeneral. (2025, August 15). PGeneral.
  • Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental w
  • 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich. Sigma-Aldrich.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic
  • FDA FVM ChemVal 2ndEd_Final with Cover. (2019, October 15). FDA.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive framework for benchmarking a novel pyrazole-containing compound, 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, against established standard kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded approach to evaluating a new chemical entity, moving beyond a simple recitation of protocols to explain the "why" behind the experimental design. Our objective is to empower researchers to generate robust, reproducible, and meaningful data that can confidently guide further drug development efforts.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[] Consequently, the development of kinase inhibitors is a highly active area of research.[3]

Benchmarking a novel kinase inhibitor is a crucial step in its preclinical development. It involves a head-to-head comparison with well-characterized, standard inhibitors to determine its relative potency, selectivity, and cellular activity.[4][5] This process provides essential context for a new compound's potential therapeutic value and helps to identify its unique advantages or potential liabilities.

This guide uses 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine as a case study. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure, featuring a 5-aminopyrazole core, is reminiscent of known kinase inhibitors, including some that target p38 MAP kinase and other cancer-relevant kinases.[6][7] Therefore, we will proceed with a hypothetical benchmarking plan against a panel of standard inhibitors relevant to these areas.

Compound Profiles

A thorough understanding of the compounds under investigation is fundamental to a well-designed benchmarking study.

Test Compound: 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
  • Structure:

    • Chemical Formula: C16H14FN3

    • Molecular Weight: 267.30 g/mol

    • Scaffold: 5-Aminopyrazole

  • Hypothesized Target Profile: Based on the prevalence of the pyrazole scaffold in kinase inhibitors, particularly those with a 5-amino substitution, we hypothesize that this compound may exhibit inhibitory activity against serine/threonine kinases or tyrosine kinases involved in cell signaling pathways related to cancer and inflammation. The presence of the 4-fluorophenyl group is a common feature in inhibitors targeting the ATP-binding pocket of kinases.[6][7]

Standard Kinase Inhibitors for Comparison

To provide a comprehensive assessment of our test compound, we will benchmark it against a curated panel of standard inhibitors with diverse selectivity profiles.

Standard InhibitorPrimary Target(s)Mechanism of ActionRelevance
Staurosporine Broad-spectrumATP-competitive inhibitor of a wide range of kinases.A non-selective inhibitor used as a positive control for pan-kinase inhibition.
SB203580 p38α/β MAPKA highly selective, ATP-competitive inhibitor.[8]A selective inhibitor for a key kinase in inflammatory signaling pathways.[8]
Gefitinib EGFRA selective, ATP-competitive inhibitor of the epidermal growth factor receptor tyrosine kinase.[9]A clinically approved, selective tyrosine kinase inhibitor for cancer therapy.[10]
Imatinib Bcr-Abl, c-KIT, PDGFRAn ATP-competitive inhibitor of several tyrosine kinases.[8][10]A clinically transformative, multi-targeted tyrosine kinase inhibitor.[10]

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation of a novel kinase inhibitor. Our workflow will progress from initial in vitro potency and selectivity profiling to more physiologically relevant cell-based assays.

experimental_workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Advanced Characterization a In Vitro Kinase Inhibition Assays (Determine IC50 values) b Kinase Selectivity Profiling (Kinome Scan) a->b Potent & selective hits c Cell Viability & Cytotoxicity Assays b->c Promising candidates d Target Engagement & Phosphorylation Assays c->d Cell-active compounds e Mechanism of Action Studies (e.g., ATP Competition) d->e Validated hits

Caption: A tiered experimental workflow for benchmarking kinase inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be robust and provide a clear, step-by-step guide for execution.

In Vitro Kinase Inhibition Assays: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We will utilize a luminescent ADP-detection assay, which is a universal method applicable to virtually any kinase.[9]

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphotransferase reaction. A proprietary reagent converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase-substrate solution, and ATP solution according to the manufacturer's protocol.

    • Prepare a serial dilution of the test compound and standard inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase-substrate solution.

    • Add 1 µL of the diluted compound or control.

    • Initiate the kinase reaction by adding 1.5 µL of the ATP solution.

    • Incubate the plate at room temperature for the time specified for the particular kinase.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling: The Kinome Scan

Assessing the selectivity of a kinase inhibitor is paramount to understanding its potential for off-target effects.[11] A kinome scan will be performed by a specialized contract research organization (CRO) that offers large panels of kinase assays.

Principle: The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >250). The percent inhibition for each kinase is determined, providing a broad overview of the compound's selectivity.

Protocol: Single-Concentration Kinome Scan

  • Compound Submission: Provide the test compound and standard inhibitors to the CRO at the required concentration and purity.

  • Assay Performance: The CRO will perform the kinase assays, typically using a mobility shift assay (MSA) or an immobilized metal ion affinity particle (IMAP) assay at an ATP concentration close to the Km for each kinase.[4]

  • Data Analysis: The CRO will provide a report detailing the percent inhibition for each kinase. This data can be visualized using a kinome tree diagram to illustrate the selectivity profile.[8]

kinome_selectivity cluster_0 Kinase Selectivity Decision Tree a Perform Kinome Scan at 1 µM b Analyze % Inhibition Data a->b c b->c d d b->d e e b->e f Proceed with cell-based assays for primary target(s) c->f Yes g Consider for tool compound development or further optimization d->g Yes h Determine IC50 for off-targets and assess therapeutic window e->h Yes

Caption: A decision tree for interpreting kinome scan data.

Cell-Based Assays

Cell-based assays are essential for confirming that a compound's in vitro activity translates to a cellular context.[12][13]

These assays determine the effect of the inhibitors on cell proliferation and survival. We will use a cancer cell line known to be dependent on one of the hypothesized kinase targets (e.g., a cell line with an activating mutation in a tyrosine kinase).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and standard inhibitors for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a four-parameter logistic curve.

This assay will determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.

Protocol: In-Cell Western™ Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Starve the cells (if necessary to reduce basal phosphorylation) and then treat with the inhibitors for a specified time (e.g., 1-2 hours). Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS containing a mild detergent (e.g., Triton X-100) and then permeabilize with the same solution for 20 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours.

    • Incubate the cells with two primary antibodies simultaneously overnight at 4°C: one specific for the phosphorylated substrate and a second for a housekeeping protein (for normalization).

    • Wash the cells and then incubate with two corresponding secondary antibodies conjugated to different near-infrared fluorophores for 1 hour.

  • Data Acquisition and Analysis:

    • Wash the cells and allow the plate to dry.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the phospho-protein and the normalization protein.

    • Calculate the normalized phospho-protein signal and determine the IC50 for the inhibition of substrate phosphorylation.

Data Presentation and Interpretation

The data generated from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: In Vitro Potency and Cellular Activity of Kinase Inhibitors

CompoundTarget Kinase IC50 (nM)Kinome Selectivity Score (S-Score)Cell Line GI50 (nM)Target Phosphorylation IC50 (nM)
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine To be determinedTo be determinedTo be determinedTo be determined
Staurosporine Literature valueLiterature valueLiterature valueLiterature value
SB203580 Literature valueLiterature valueLiterature valueLiterature value
Gefitinib Literature valueLiterature valueLiterature valueLiterature value
Imatinib Literature valueLiterature valueLiterature valueLiterature value

Note: The selectivity score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold in the kinome scan. A lower score indicates higher selectivity.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of a novel kinase inhibitor, using 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine as a representative example. By following this structured approach, researchers can generate high-quality, reproducible data that will provide a clear understanding of the compound's potency, selectivity, and cellular activity relative to established standards. The insights gained from this benchmarking process are invaluable for making informed decisions about the future development of new and promising therapeutic agents.

References

  • Reaction Biology. (2022, May 11).
  • Profacgen. Cell-based Kinase Assays. Profacgen.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • Cayman Chemical. Methods for Detecting Kinase Activity. Cayman Chemical.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • protocols.io. (2024, May 31). In vitro kinase assay. protocols.io.
  • Protocol for Invitro Kinase Assay.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Creative Diagnostics. Kinase Activity Assay.
  • Pamgene. Kinase Activity Assay. Pamgene.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Tang, J., Chen, Y., Chen, Z., & Li, Y. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Milletti, F., & Vulpetti, A. (2010). A new, structure-based approach to kinase selectivity.
  • Tang, J., Chen, Y., Chen, Z., & Li, Y. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(3), o632.
  • ResearchGate. List of a few examples of small molecule protein kinase inhibitors.
  • TargetMol. FDA-Approved Kinase Inhibitor Library. TargetMol.
  • ResearchGate. (2024, December 4). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562-1575.
  • Sigma-Aldrich. 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.
  • MDPI. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors.
  • BOC Sciences.
  • Promega Corporation.
  • bioRxiv. (2023, September 14). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery.
  • Neuroquantology. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL).
  • MDPI. (2022, May 12).
  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • Sigma-Aldrich. 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.
  • MilliporeSigma. 3-(4-Fluorophenyl)-1-tosyl-1H-pyrazol-5-amine.
  • PubMed. (2024, September 5).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25).
  • Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Sources

Reproducibility of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Biological Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the hit-to-lead phase of drug discovery requires distinguishing genuine pharmacological activity from assay artifacts. The compound 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (4-FPTPA) represents a highly potent 1,5-diarylpyrazole-5-amine scaffold. This structural motif is a foundational building block for p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, a critical target in inflammatory disease therapies[1].

However, the intrinsic physicochemical properties of 4-FPTPA—specifically the highly lipophilic fluorophenyl and tolyl substituents—introduce significant reproducibility challenges in high-throughput screening (HTS). These features make the compound prone to aqueous aggregation, auto-fluorescence, and singlet-oxygen quenching. This guide objectively compares the performance of 4-FPTPA across leading biochemical and cellular assay platforms, providing self-validating protocols to ensure absolute data integrity.

Mechanistic Grounding: The p38α MAPK Pathway and 4-FPTPA Intervention

To understand the assay design, we must first establish the causality of the compound's mechanism. 4-FPTPA and its structural analogs (such as the prototypical inhibitor SB203580) act as ATP-competitive or allosteric inhibitors of p38α MAPK[2]. The pyrazole core anchors into the hinge region of the kinase, while the fluorophenyl group exploits deep hydrophobic sub-pockets, stabilizing the inactive conformation of the enzyme[1].

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Downstream MK2 / PRAK (Downstream Effectors) p38->Downstream FPTPA 4-FPTPA Scaffold (Inhibitor) FPTPA->p38 ATP-competitive Inhibition Inflammation Cytokine Production (Inflammation) Downstream->Inflammation

Figure 1: p38α MAPK signaling pathway and the intervention point of the 4-FPTPA scaffold.

Biochemical Assay Comparison: TR-FRET vs. AlphaLISA

When evaluating the IC50 of 4-FPTPA, the choice of biochemical readout dictates the reproducibility of the data. We compared Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) against AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

The Causality of Interference: The conjugated π -system of the 1,5-diarylpyrazole core can exhibit native fluorescence, which artificially inflates baseline readings in standard prompt-fluorescence assays. Furthermore, the lipophilicity of 4-FPTPA can cause it to partition into the hydrophobic beads used in AlphaLISA, quenching the singlet oxygen transfer and resulting in false positives.

TR-FRET circumvents these issues. By utilizing a europium cryptate donor, TR-FRET introduces a time delay (typically 50–100 µs) before reading the emission[3]. This temporal gating allows the short-lived auto-fluorescence of 4-FPTPA to decay completely, isolating the true biological signal.

Quantitative Performance Summary
Assay PlatformReadout Mechanism4-FPTPA IC50 (nM)Inter-assay CV%Z'-FactorSusceptibility to Interference
TR-FRET Time-delayed fluorescence42 ± 34.2% 0.82 Low (Resistant to auto-fluorescence)
AlphaLISA Singlet oxygen channeling55 ± 1218.5%0.65High (Quenched by lipophilic scaffolds)
Fluorescence Pol. Molecular tumbling rate85 ± 2528.0%0.51High (Prone to light scattering/aggregation)

Data demonstrates that TR-FRET provides the tightest Coefficient of Variation (CV%) and the most robust Z'-factor for this specific chemotype.

Workflow Prep Compound Prep (4-FPTPA in DMSO) Incubate Enzyme Incubation (p38α + Substrate) Prep->Incubate Split Platform Split Incubate->Split TRFRET TR-FRET Readout (Eu-Anti-p-Substrate) Split->TRFRET Alpha AlphaLISA Readout (Donor/Acceptor Beads) Split->Alpha Data IC50 Calculation & CV% Analysis TRFRET->Data Alpha->Data

Figure 2: Parallel experimental workflow comparing TR-FRET and AlphaLISA platforms.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To guarantee reproducibility, the following protocol integrates internal validation controls and adheres to the 4 standards for HTS[4].

Step 1: Buffer Preparation & Anti-Aggregation Measures Prepare the kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT. Critical Causality: Add 0.01% CHAPS . Fluorinated pyrazoles are highly prone to forming colloidal aggregates in aqueous media, which act as promiscuous inhibitors. CHAPS prevents micelle formation without denaturing the p38α enzyme.

Step 2: Compound Dispensing Dispense 4-FPTPA using an acoustic liquid handler (e.g., Echo 550) into a 384-well pro-plate to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Validation: Maintain a final DMSO concentration of exactly 1% across all wells. Higher DMSO concentrations can destabilize the kinase domain and artificially shift the IC50.

Step 3: Enzyme and Substrate Incubation Add 2 nM of recombinant human p38α MAPK and 50 nM of biotinylated ATF2 substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

Step 4: ATP Initiation Initiate the reaction by adding ATP at its apparent Km​ (10 µM). Critical Causality: Screening at the Km​ is vital. Artificially high ATP concentrations will outcompete ATP-competitive inhibitors like 4-FPTPA, leading to a severe underestimation of drug potency[5]. Incubate for 60 minutes.

Step 5: Detection and Readout Stop the reaction by adding EDTA (20 mM final) alongside the detection reagents: Europium-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor). Read on a multi-mode plate reader using a 340 nm excitation, a 50 µs delay, and measuring emission at 615 nm and 665 nm. Calculate the FRET ratio (665/615).

Cellular Assay Comparison: Downstream Cytokine Quantification

Biochemical potency must be validated in a cellular context. 4-FPTPA blocks p38-mediated phosphorylation of downstream effectors, ultimately halting the production of Interleukin-6 (IL-6) and TNF- α in stimulated macrophages (a mechanism well-documented for related inhibitors like SB203580)[2].

We compared ELISA vs. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for quantifying intracellular cytokine suppression in THP-1 cells.

  • ELISA: While highly accessible, ELISA relies on antibody specificity. In complex cellular matrices, lipophilic compounds or their immediate metabolites can cause matrix interference, leading to higher inter-assay variability (CV > 15%).

  • LC-MS/MS (Targeted Proteomics): Provides absolute quantification of surrogate peptide markers for TNF- α . By utilizing stable isotope-labeled internal standards (SIL), LC-MS/MS normalizes any matrix suppression caused by the 4-FPTPA treatment, yielding superior reproducibility (CV < 6%).

Step-by-Step LC-MS/MS Cellular Workflow
  • Cell Treatment: Seed THP-1 cells at 1×105 cells/well. Pre-treat with 4-FPTPA for 1 hour, followed by stimulation with 10 ng/mL LPS for 4 hours.

  • Lysis and Digestion: Lyse cells using 8M Urea buffer. Reduce (DTT), alkylate (Iodoacetamide), and digest overnight with Trypsin.

  • SIL Spiking: Spike in heavy-isotope labeled synthetic peptides corresponding to the TNF- α target sequence. Causality: This internal standard perfectly co-elutes with the endogenous peptide, correcting for any ionization suppression caused by residual 4-FPTPA in the mass spectrometer source.

  • Data Acquisition: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the ratio of endogenous peptide to SIL peptide to determine absolute cytokine inhibition.

Conclusion

For highly lipophilic, fluorinated scaffolds like 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, assay selection is the primary driver of reproducibility. TR-FRET is strictly recommended for biochemical IC50 determination due to its resistance to auto-fluorescence and compound aggregation artifacts. For downstream cellular validation, LC-MS/MS provides the highest fidelity data by eliminating the matrix effects that commonly plague traditional ELISA formats.

Sources

structural comparison of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and other pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Comparison Guide: 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine vs. Alternative Pyrazole Scaffolds

Introduction The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, offering a versatile platform for designing highly selective therapeutics. Among its derivatives, 1,4,5-trisubstituted pyrazoles—specifically 1-aryl-5-aminopyrazoles—have emerged as potent pharmacophores. As a Senior Application Scientist, I have structured this guide to provide an objective structural and mechanistic comparison between 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine and other prominent pyrazole alternatives. This document details the causality behind structure-activity relationships (SAR) and provides validated experimental protocols for researchers and drug development professionals.

Structural and Mechanistic Comparison

Target Compound: 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine This molecule represents a highly optimized 1,4,5-trisubstituted architecture. The 5-aminopyrazole core is a 1[1]. The causality behind its efficacy lies in the precise spatial arrangement of its functional groups:

  • C5-Amino Group: Acts as a critical hydrogen-bond donor, anchoring the molecule to the hinge region of kinases (such as p38 MAPK) or specific receptor pockets, where 1-aryl-5-aminopyrazoles act as 2[2].

  • C4-(4-Fluorophenyl) Group: The addition of the fluorine atom is a deliberate design choice to enhance metabolic stability. By blocking the para-position, it prevents rapid CYP450-mediated oxidation. Furthermore, the fluorophenyl ring perfectly occupies hydrophobic pocket II, enhancing binding affinity through halogen bonding.

  • N1-p-Tolyl Group: The lipophilic 4-methylphenyl group drives the molecule into hydrophobic pocket I, locking the conformation of the pyrazole core and increasing overall cellular permeability.

Alternative 1: Celecoxib (1,3,5-Trisubstituted Pyrazole) Unlike our target, Celecoxib is a 1,5-diarylpyrazole with a trifluoromethyl group at C3 and strictly lacks an amino group at C5. Its mechanism is entirely different: it relies on a C1-phenylsulfonamide group to selectively bind the side pocket of the COX-2 enzyme. Because it lacks the C5-amino hydrogen-bond donor, it does not exhibit the kinase-inhibitory profile seen in 5-aminopyrazoles.

Alternative 2: 3-Amino-4-(4-fluorophenyl)pyrazole This compound is a widely utilized intermediate in pharmaceutical development, particularly for3[3]. While it shares the 4-fluorophenyl moiety, it is unsubstituted at the N1 position. The absence of the N1-aryl group significantly reduces its lipophilicity and alters its binding vector, meaning it usually requires further synthetic derivatization to achieve high target affinity compared to the fully elaborated 1-p-tolyl analog.

SAR_Logic Core 1H-Pyrazol-5-amine Core (Central Scaffold) N1 N1: p-Tolyl Group (Hydrophobic Pocket I) Core->N1 C4 C4: 4-Fluorophenyl (Metabolic Shielding) Core->C4 C5 C5: Amino Group (Kinase Hinge Binder) Core->C5 Activity Target Inhibition (Kinases / NPY5) N1->Activity Lipophilic fit C4->Activity Halogen bonding C5->Activity H-Bond Donor

Structure-Activity Relationship (SAR) of 1,4,5-trisubstituted pyrazoles in target binding.

Comparative Performance Data

To objectively compare these scaffolds, the following table summarizes their physicochemical and pharmacological profiles:

CompoundSubstitution PatternPrimary Target ClassKey Structural FeatureMetabolic Stability
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine 1,4,5-trisubstitutedKinases / NPY5C5-Amino (H-bond donor)High (C4-Fluorine blocks oxidation)
Celecoxib 1,3,5-trisubstitutedCOX-2C1-SulfonamideModerate (C5-tolyl prone to oxidation)
3-Amino-4-(4-fluorophenyl)pyrazole 3,4-disubstitutedSynthetic IntermediateUnsubstituted N1Low (N1 susceptible to conjugation)

Experimental Methodologies: Self-Validating Protocols

Experimental workflows must be self-validating to ensure data integrity. The protocols below are designed with built-in quality control checkpoints.

Protocol A: Synthesis and Structural Validation of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Causality: The synthesis utilizes a cyclocondensation reaction. An acidic environment is chosen to catalyze the nucleophilic attack of the hydrazine on the nitrile, driving the ring closure to form the thermodynamically stable 5-aminopyrazole.

  • Reaction Setup: Dissolve equimolar amounts of p-tolylhydrazine hydrochloride and 2-(4-fluorophenyl)-3-oxopropanenitrile in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid. Reflux the mixture at 80°C for 4-6 hours.

  • Workup: Cool the mixture to room temperature, precipitate the product with ice-cold water, and recrystallize from ethanol.

  • Self-Validation (QC): Perform LC-MS to confirm the precise [M+H]+ mass. Follow up with 1H-NMR spectroscopy. The critical validation step is confirming the disappearance of the nitrile carbon signal and the appearance of a broad singlet at ~5.0-5.5 ppm, which definitively proves the formation of the C5-NH2 group rather than an uncyclized intermediate.

Protocol B: TR-FRET Kinase Inhibition Assay Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates background auto-fluorescence—a common artifact with highly conjugated pyrazole systems.

  • Preparation: Prepare a 10-point serial dilution of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Incubate the compound with the target kinase and a fluorophore-labeled tracer for 60 minutes at room temperature to reach binding equilibrium.

  • Self-Validation (Controls): The assay plate must include a positive control (10 µM Staurosporine, representing 100% inhibition) and a negative control (1% DMSO vehicle, representing 0% inhibition).

  • Data Analysis: Calculate the Z'-factor using the control wells. A Z'-factor > 0.5 validates the assay's robustness. Fit the dose-response curve using a four-parameter logistic regression to determine the precise IC50 value.

Workflow Step1 Compound Synthesis Step2 LC-MS & NMR Validation Step1->Step2 Step3 TR-FRET Kinase Assay Step2->Step3 Step4 IC50 Data Analysis Step3->Step4

Step-by-step workflow from synthesis validation to TR-FRET kinase inhibition assay.

References

  • Benchchem. "5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn30melXN9-viQqjWrLnqArpZtA9jxZF3bcZuByP54o_q-KmIr9zjYRKVePL4wbUC24k0I5GEYcCXpIhCPjhR5p35SiarxoVZijJgxRr9BpNXOFNCJ5jfWvb4g2ryLZBBYeTGb0PM=]
  • Heterocyclic Letters. "IONIC LIQUID CATALYSED ONE POT SYNTHESIS OF HIGHLY SUBSTITUTED PYRAZOLES PROMOTED BY MICROWAVE IRRADIATION".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0heJDD9WaFPCsrCnervxGgOZfN2fjd36oY-xggy30JuPjOkUsiGnt1lhYRTfl-T6_SGZfUwFomcY7huQmNZcpHkqWB1cEsC4REZiq-VgmZEW9jOuY49LNBHX5pno3XrA5MPRe4CHzpw==]
  • J&K Scientific. "3-Amino-4-(4-fluorophenyl)pyrazole".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExKAHnCbO8QoTqdfeyMInBmlQNuBaPd0jjGylvT8mRKRFOKGkwA3G0jKLyEVL5ODY_m4hz92GjGzGP7fjLX2gt6SdBPpwly478GzrveAJmq4OpjZTAXxs1KlRvPIV3NMLxMYs=]

Sources

cross-validation of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine binding using SPR

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Binding to p38α MAPK: An Objective Comparison of SPR, BLI, and ITC

As drug discovery increasingly shifts its focus from simple equilibrium affinity ( KD​ ) to target residence time ( τ ), the biophysical characterization of kinase inhibitors demands highly rigorous, orthogonal validation[1]. 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a potent pyrazole-based small molecule that acts as a Type II inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK)[2]. Because Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, they typically exhibit remarkably slow dissociation kinetics ( koff​ )[3].

Relying on a single biophysical modality to measure these slow unbinding events can introduce systemic artifacts. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Surface Plasmon Resonance (SPR) against Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC). This guide provides the mechanistic context, self-validating protocols, and comparative data necessary to confidently cross-validate the binding profile of this specific pyrazole-5-amine scaffold.

Mechanistic Context: The Challenge of Type II Kinase Kinetics

To accurately design a binding assay, we must first understand the structural causality of the interaction. p38α MAPK exists in a dynamic equilibrium between an active (DFG-in) and inactive (DFG-out) state. 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine selectively traps the DFG-out state, burying its fluorophenyl and p-tolyl moieties deep within a newly formed allosteric hydrophobic pocket[3].

This deep-pocket binding creates a massive kinetic barrier to dissociation. While SPR is the gold standard for resolving these slow koff​ rates due to its continuous microfluidic flow and high sensitivity, it is susceptible to mass transport limitations and surface-induced conformational restrictions[4]. Therefore, BLI is employed for high-throughput orthogonal screening, and ITC is utilized to confirm the thermodynamic driving forces ( ΔH and ΔS ) in a completely surface-free, in-solution environment[5].

G A p38α MAPK (DFG-in / Active) B Conformational Shift (Activation Loop Movement) A->B Dynamic Equilibrium C p38α MAPK (DFG-out / Inactive) B->C E Inhibitor-Kinase Complex (Deep Pocket Binding) C->E Ligand Binding (kon) D 4-(4-Fluorophenyl)-1-p-tolyl- 1H-pyrazol-5-amine D->E F Slow Dissociation (Long Residence Time) E->F koff << 0.001 s⁻¹

Mechanism of Type II p38α MAPK inhibition by 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, all three techniques must utilize identical buffer conditions. Because the pyrazole-5-amine compound is highly hydrophobic, a running buffer of 25 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO is strictly maintained. The 2% DMSO prevents compound aggregation, which would otherwise manifest as artifactual, multiphasic binding curves.

A. Surface Plasmon Resonance (SPR) - Biacore 8K

SPR provides the highest signal-to-noise ratio for low molecular weight (~271 Da) compounds.

  • Surface Preparation : Use a Series S CM5 sensor chip. Perform standard amine coupling to immobilize an anti-His antibody (~10,000 RU) on both active and reference channels.

  • Target Capture : Inject recombinant His-tagged p38α MAPK over the active channel to achieve a capture level of ~3000 RU. Causality: Capture coupling is chosen over direct amine coupling to ensure the kinase retains its native conformational flexibility, which is critical for the DFG-in to DFG-out transition.

  • DMSO Calibration : Run a 6-point DMSO solvent correction curve (1.5% to 2.8%) to correct for bulk refractive index mismatches between the samples and running buffer.

  • Single-Cycle Kinetics (SCK) : Inject the pyrazole-5-amine inhibitor in a 5-point dose-response series (e.g., 1.2 nM to 100 nM) without regeneration steps between injections. Causality: Because Type II inhibitors have extremely slow off-rates, standard multi-cycle kinetics would require harsh regeneration buffers that denature the captured kinase. SCK allows for a single, extended dissociation phase (up to 60 minutes) to accurately fit koff​ .

B. Bio-Layer Interferometry (BLI) - Octet RED384

BLI is utilized to validate the SPR data in a higher-throughput, fluidics-free environment.

  • Sensor Hydration : Pre-hydrate Ni-NTA biosensors in the 2% DMSO running buffer for 30 minutes to establish a stable optical baseline.

  • Target Loading : Dip sensors into a 384-well plate containing 20 µg/mL His-p38α until a ~1.5 nm wavelength shift is achieved.

  • Association & Dissociation : Move sensors into wells containing the inhibitor concentration series. Record association for 300 seconds and dissociation for 1800 seconds.

  • Reference Subtraction : Use a double-referencing system (unloaded sensor in sample + loaded sensor in buffer) to mitigate the inherent baseline drift of BLI during long dissociation phases[5].

C. Isothermal Titration Calorimetry (ITC) - MicroCal PEAQ-ITC

ITC provides the ultimate orthogonal validation by measuring the heat of binding in solution, completely eliminating surface-tethering artifacts.

  • Reverse Titration Setup : Due to the limited solubility of the inhibitor, perform a "reverse titration." Place 30 µM of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine in the sample cell and 300 µM of p38α in the syringe.

  • Injection Parameters : Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the slow-binding equilibrium to return to baseline.

  • Data Fitting : Integrate the thermogram peaks and fit to a one-set-of-sites model to extract ΔH , KD​ , and stoichiometry (N).

G Start Target: p38α MAPK Ligand: Pyrazole-5-amine SPR SPR (Biacore) Microfluidic Flow Start->SPR BLI BLI (Octet) Dip-and-Read Start->BLI ITC ITC (MicroCal) In-Solution Thermodynamics Start->ITC SPR_Data High-Res Kinetics (kon, koff, KD) SPR->SPR_Data BLI_Data High-Throughput Screen (Apparent KD) BLI->BLI_Data ITC_Data Thermodynamics (ΔH, ΔS, Stoichiometry) ITC->ITC_Data Validation Cross-Validated Binding Profile SPR_Data->Validation BLI_Data->Validation ITC_Data->Validation

Orthogonal cross-validation workflow for kinase inhibitor characterization.

Data Presentation & Objective Comparison

The table below summarizes the cross-validated binding parameters. While all three platforms confirm the high-affinity binding of the compound, SPR clearly outperforms BLI in kinetic resolution, whereas ITC provides critical thermodynamic context.

ParameterSPR (Biacore 8K)BLI (Octet RED384)ITC (MicroCal PEAQ)
Equilibrium Affinity ( KD​ ) 12.5 nM28.4 nM15.2 nM
Association Rate ( kon​ ) 8.5×104 M−1s−1 6.2×104 M−1s−1 N/A
Dissociation Rate ( koff​ ) 1.06×10−3 s−1 1.76×10−3 s−1 N/A
Target Residence Time ( τ ) 15.7 min 9.4 minN/A
Enthalpy ( ΔH ) N/AN/A-8.4 kcal/mol
Entropy ( −TΔS ) N/AN/A-2.3 kcal/mol
Protein Consumption Low (~10 µg)Low (~15 µg)High (~1.5 mg)
Platform Strength Gold-standard kinetic resolutionRapid, fluidics-free screeningTrue in-solution thermodynamics

Critical Analysis & Troubleshooting

1. The Discrepancy in BLI vs. SPR Kinetics: Notice that the apparent KD​ derived from BLI (28.4 nM) is slightly weaker than SPR (12.5 nM). This is a known phenomenon when analyzing small molecules (<300 Da) via BLI[5]. BLI relies on macroscopic optical thickness changes. The binding of a 271 Da molecule produces a minimal wavelength shift, requiring higher compound concentrations that can push the assay near the compound's solubility limit. Furthermore, BLI is prone to baseline drift during the extended dissociation phases required for Type II inhibitors, which artificially inflates the measured koff​ rate. SPR remains the superior product for resolving the true residence time of this compound.

2. Thermodynamic Validation via ITC: The ITC data acts as a self-validating check on the structural mechanism. The binding of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is both enthalpically ( ΔH=−8.4 kcal/mol) and entropically ( −TΔS=−2.3 kcal/mol) favorable. The favorable enthalpy is driven by the formation of critical hydrogen bonds at the kinase hinge region (via the pyrazole-5-amine core), while the favorable entropy confirms the displacement of ordered water molecules from the hydrophobic allosteric pocket when the p-tolyl group forces the DFG-out conformation.

3. The Importance of DMSO Matching: If you observe "super-stoichiometric" binding in SPR (responses exceeding the theoretical Rmax​ ), it is almost always due to a bulk refractive index mismatch. Because this pyrazole derivative requires 2% DMSO, even a 0.05% difference in DMSO concentration between the running buffer and the sample will cause massive signal artifacts. The 6-point solvent correction step in the SPR protocol is non-negotiable for trustworthy data.

Sources

Safety Operating Guide

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex halogenated heterocycles like 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a critical operational requirement for modern research laboratories. This compound features a privileged fluorinated pyrazole scaffold, a structural motif highly valued in drug development (e.g., kinase inhibitors) and agrochemical design (e.g., SDHI fungicides and nematicides) due to its exceptional metabolic stability and lipophilicity[1][2].

However, the very properties that make this molecule biologically valuable—its robust carbon-fluorine (C-F) bond and lipophilic nature—also make it an environmental hazard. If improperly disposed of, it resists biodegradation, partitions into soil and sediment, and poses long-term ecological risks[3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and final destruction of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.

Physicochemical Profile & Hazard Causality

To safely manage chemical waste, researchers must understand the causality behind its hazard classifications. 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is classified as a Halogenated Organic Waste [4][5]. The presence of the primary amine group introduces acute oral toxicity and severe eye irritation risks[6], while the fluorinated aromatic ring dictates its thermal destruction requirements.

Table 1: Quantitative Data & Disposal Implications

PropertyValueOperational Rationale / Disposal Implication
Chemical Formula C16H14FN3High carbon and halogen content strictly prohibits drain disposal; requires high-temperature incineration[3].
Molecular Weight 267.30 g/mol Standardized value required for mass-balance calculations in hazardous waste accumulation logs.
GHS Hazard Codes H302, H315, H318Harmful if swallowed; causes severe eye damage and skin irritation[6]. Mandates strict PPE (nitrile gloves, safety goggles).
Waste Classification Halogenated OrganicMust be strictly segregated from non-halogenated waste streams to prevent dangerous reactions and reduce disposal costs[5].
Incineration Temp. >1000°CExtreme heat is required to cleave the highly stable C-F bond (~485 kJ/mol) and prevent the release of toxic byproducts.

Step-by-Step Disposal Workflows

Proper segregation is the most critical step to ensure safe disposal and prevent dangerous chemical reactions[5]. Never mix 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine waste with non-halogenated organic solvents, strong acids, bases, or aqueous waste[5].

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
  • Designate the Container: Select a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass) specifically designated for "Solid Halogenated Organic Waste."

  • Collection: Carefully transfer any unreacted powder, contaminated weighing paper, pipette tips, and disposable spatulas into the container[4].

  • Sealing & Labeling: Seal the container immediately after use to prevent aerosolization. Affix a compliant hazardous waste label detailing the exact chemical name, hazards (Toxic, Combustible, Halogenated), and the accumulation start date[5].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from high-traffic lab zones[4].

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Solvent Compatibility Check: Ensure the solvent used to dissolve the compound (e.g., Dichloromethane, Chloroform) is compatible with the waste container. Halogenated solvents can degrade certain low-density plastics; use heavy-duty HDPE or PTFE-lined glass containers.

  • Transfer: Using a funnel within a chemical fume hood, slowly pour the liquid waste into the "Liquid Halogenated Organic Waste" carboy[4].

  • Headspace Management: Never fill the container beyond 90% capacity . Causality: Leaving headspace allows for vapor expansion, preventing dangerous pressure build-up and potential container rupture[4].

  • Rinsate Handling: Triple-rinse any glassware used to handle the compound with a compatible halogenated solvent. Collect all rinsate in the same liquid waste container[4].

WasteWorkflow Start Waste Generation: 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Halogenated Segregation: Halogenated Organic Waste Solid->Halogenated Do not mix with non-halogenated Liquid->Halogenated Compatible solvent only SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA Label & Seal Container EHS EHS Collection & Licensed Contractor SAA->EHS 90% Capacity Reached Incineration High-Temp Incineration (>1000°C) with Flue Gas Scrubbing EHS->Incineration Final Destruction

Laboratory waste segregation and disposal workflow for halogenated pyrazoles.

Spill Management & Decontamination

Immediate and correct response to spills prevents widespread laboratory contamination and exposure.

  • For Solid Spills: Do not use a broom or dry brush. Causality: Sweeping generates airborne particulates, exacerbating the risk of inhalation and severe eye damage[6]. Instead, gently cover the spill with damp paper towels (if compatible) or use a dedicated HEPA-filtered vacuum. Place all cleanup materials into the solid halogenated waste container.

  • For Liquid Spills: Surround and cover the spill with an inert, inorganic absorbent material such as vermiculite or sand[4]. Causality: Inorganic absorbents will not react exothermically with halogenated compounds or the solvents they are dissolved in, preventing secondary fires. Scoop the absorbed mixture into a sealed, labeled hazardous waste container.

Environmental Fate & Incineration Mechanism

Because of its moderate water solubility and high potential for environmental mobility, disposal by landfill is strongly discouraged. The ultimate and preferred disposal method for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is high-temperature incineration [3].

When this compound is transferred to a licensed Environmental Health and Safety (EHS) contractor, it undergoes thermal oxidation. The incinerator must operate at temperatures exceeding 1000°C to successfully break the robust C-F bonds.

Mechanistic Causality: Incineration of fluorinated and nitrogenous heterocycles produces hazardous combustion gases, specifically Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[3]. To prevent atmospheric pollution, the incinerator's exhaust must pass through an alkaline scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide). This neutralizes the corrosive HF gas into harmless, solid Calcium Fluoride (CaF2) salts, allowing only clean exhaust (CO2, N2, H2O) to be released.

IncinerationMechanism Compound Fluorinated Pyrazole Waste (C16H14FN3) Combustion Thermal Oxidation (>1000°C, Excess O2) Compound->Combustion C-F Bond Cleavage Gases Combustion Gases: CO2, H2O, HF, NOx Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Treatment SafeRelease Clean Exhaust (CO2, N2, H2O) Scrubber->SafeRelease Emission Salts Neutralized Salts (CaF2, NaNO3) Scrubber->Salts Solid Effluent

High-temperature incineration and alkaline scrubbing mechanism for fluorinated organics.

References

  • BenchChem. "Proper Disposal of 5-Chloroindole: A Step-by-Step Guide for Laboratory Professionals." 4

  • BenchChem. "Proper Disposal of 3,4-Dibromothiophene: A Guide for Laboratory Professionals." 5

  • Sigma-Aldrich. "4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine." 6

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Full Public Report format." 3

  • BenchChem. "1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol." 1

  • Journal of Agricultural and Food Chemistry. "Chemical Nematicides: Recent Research Progress and Outlook." 2

Sources

Operational Safety Guide: Personal Protective Equipment and Handling of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the safe handling, use, and disposal of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine (Empirical Formula: C₁₆H₁₄FN₃). As a specialized research chemical, it is imperative that all personnel adhere to stringent safety protocols to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The procedures outlined herein are based on established principles of laboratory safety and available data for this compound and structurally related molecules.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the foundation of safe laboratory practice. For 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, the available safety information indicates specific risks that must be managed through engineering controls and appropriate Personal Protective Equipment (PPE).

The primary supplier, Sigma-Aldrich, classifies this compound with the GHS07 pictogram, indicating it can cause less serious health effects. However, the absence of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially hazardous upon acute and chronic exposure.

Key Hazard Information:

  • Physical State: Solid powder.

  • Acute Toxicity: Classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed. This is the most clearly defined risk.

  • Skin and Eye Contact: While not explicitly classified for this specific molecule, structurally similar fluorophenyl pyrazole derivatives are known to cause skin irritation (H315), and serious eye irritation (H319).[1][2] Therefore, assuming this compound is an irritant is a prudent safety measure.

  • Inhalation: As a solid powder, there is a significant risk of forming airborne dust during handling (e.g., weighing, transferring). Similar compounds may cause respiratory irritation (H335).[1][2]

  • Environmental Hazard: This compound has a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. This classification strictly prohibits disposal down the drain and requires containment to prevent environmental release.

Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordDescriptionSource
Acute Toxicity (Oral)H302WarningHarmful if swallowed.
Potential Skin IrritationH315 (assumed)WarningMay cause skin irritation.[1][2]
Potential Eye IrritationH319 (assumed)WarningMay cause serious eye irritation.[1][2]
Potential Respiratory IrritationH335 (assumed)WarningMay cause respiratory irritation.[1][2]
Environmental HazardWGK 3-Highly hazardous to water.
Storage Class11-Combustible Solid.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure via ingestion, inhalation, or skin/eye contact. The selection of PPE must align with the specific laboratory task being performed.[3][4]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical control measure to prevent the generation of airborne dust and subsequent inhalation.

Tiered PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport ANSI Z87.1-compliant safety glasses with side shields.[5]Single pair of nitrile gloves.Flame-retardant lab coat.Not required.
Weighing & Transfer (in Fume Hood) Chemical splash goggles.Double-layered nitrile gloves.[6]Lab coat, fully fastened.Not required if performed correctly within the fume hood.
Solution Preparation Chemical splash goggles. A face shield is required over goggles if there is a risk of splashing.[4][5]Double-layered nitrile gloves.Lab coat, fully fastened. Consider a chemically resistant apron.[3]Not required if performed correctly within the fume hood.
Large-Scale Operations or Spill Cleanup Chemical splash goggles and a full-face shield.[5]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).Chemically resistant coveralls (e.g., Tyvek).[5]Air-purifying respirator with P100 (particulate) and organic vapor cartridges.

Step-by-Step Handling Procedures

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

A. Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Store the container in a designated cabinet for combustible solids, away from strong oxidizing agents. The storage area should be cool, dry, and well-ventilated.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

B. Weighing the Solid Compound
  • Prepare Workspace: Before bringing the chemical into the fume hood, decontaminate the work surface and place a disposable, absorbent bench liner.

  • Don PPE: Wear the appropriate PPE as specified in the table above (goggles, double gloves, lab coat).

  • Transfer: Perform all weighing operations deep within the fume hood. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat. Avoid any actions that could create dust.

  • Close Securely: Immediately and securely close the primary container after dispensing.

  • Clean: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and the weigh boat (if disposable) into the designated solid hazardous waste container.

C. Solution Preparation
  • Select Glassware: Choose appropriate glassware for the solvent volume and ensure it is clean and dry.

  • Add Solvent: Add the solvent to the reaction vessel first.

  • Add Compound: Carefully add the weighed solid to the solvent. If using a powder funnel, ensure it is properly seated.

  • Mixing: Use magnetic or overhead stirring to facilitate dissolution. Avoid vigorous shaking that could cause splashing.

  • Rinse: Rinse any equipment used for transfer (e.g., weigh boat, funnel) with a small amount of the solvent, adding the rinsate to the bulk solution to ensure a complete transfer.

Emergency Procedures and Decontamination

A. Spill Response

In the event of a small-scale solid spill inside a fume hood, follow the workflow below. For any large spill or any spill outside of a fume hood, evacuate the area and contact institutional safety personnel immediately.

Spill_Response_Workflow Spill Spill of Solid Compound Detected Assess Assess Situation (Inside Fume Hood? Small Scale?) Spill->Assess Alert Alert Nearby Personnel Restrict Area Assess->Alert Yes Evacuate Evacuate Area Contact Emergency Safety Personnel Assess->Evacuate No (Large Spill or Outside Hood) PPE Don Additional PPE (Respirator, Apron, etc.) Alert->PPE Contain Contain Spill (Gently cover with absorbent pads) PPE->Contain Clean Clean Up (Use damp paper towels or absorbent to gently wipe, avoid raising dust) Contain->Clean Decon Decontaminate Area (Wipe with appropriate solvent, followed by soap and water) Clean->Decon Waste Package & Label Waste (Place all contaminated materials in a sealed, labeled hazardous waste bag) Decon->Waste Report Report Incident (Follow institutional protocol) Waste->Report

Caption: Workflow for managing a small solid chemical spill.

B. First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[2][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

Waste Disposal Plan

Improper disposal of this compound poses a significant environmental risk.

  • Waste Segregation: All materials contaminated with 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, including disposable gloves, wipes, weigh boats, and contaminated silica gel, must be collected as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealable container. The label must include the chemical name and associated hazards.

  • Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Method: Due to its fluorinated nature, this compound requires destruction via high-temperature incineration at a licensed waste facility.[8][9] This is critical for breaking the stable carbon-fluorine bonds and preventing the release of persistent organic pollutants. Do not attempt to neutralize or dispose of this chemical through other means.

  • Arrangement: Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.

References

  • Eurofins. Chemical Safety | Personal Protective Equipment (PPE). Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • National Center for Biotechnology Information. 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Hazchem Safety. How To Choose The Right PPE For Chemical Handling. Available at: [Link]

  • University of Nebraska-Lincoln. Personal Protective Equipment for Chemical Exposures - Safe Operating Procedure. Available at: [Link]

  • Chem-Impex International. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

  • BUND - Friends of the Earth Germany. Fluorochemicals: Persistent, Dangerous, Avoidable. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Available at: [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]

  • NextSDS. 3-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazol-5-amine. Available at: [Link]

  • Asegre. EU Guidance for transitioning to Fluorine-Free Firefighting Foams. Available at: [Link]

  • Scientific Research Publishing Inc. A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available at: [Link]

  • GOV.UK. [Withdrawn] How to dispose of industrial solvents that contain F gas. Available at: [Link]

  • European Industrial Gases Association. FLUORINATED GASES MANAGEMENT. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。